molecular formula C5H6N2O3 B1213158 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 27372-38-9

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B1213158
CAS No.: 27372-38-9
M. Wt: 142.11 g/mol
InChI Key: VUADWGRLHPTYPI-UHFFFAOYSA-N
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Description

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O3 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251543. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUADWGRLHPTYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181809
Record name 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27372-38-9
Record name 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid
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Record name 27372-38-9
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Record name 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid
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Record name 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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Record name 1,4,5,6-TETRAHYDRO-6-OXO-3-PYRIDAZINECARBOXYLIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid from alpha-Ketoglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, a valuable heterocyclic compound, from the readily available starting material, alpha-ketoglutaric acid. This pyridazine derivative serves as a crucial intermediate in the preparation of various biologically active molecules, including compounds with applications in metabolic, infectious, and chronic inflammatory diseases.[1] This document details the chemical reaction, experimental protocols, and quantitative data associated with this synthesis.

Reaction Overview

The synthesis of this compound (also referred to as 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid or PCA) from alpha-ketoglutaric acid is a cyclocondensation reaction involving hydrazine.[2] The reaction proceeds by the nucleophilic attack of hydrazine on the two carbonyl groups of alpha-ketoglutaric acid, leading to the formation of a stable six-membered heterocyclic ring.

The overall reaction is as follows:

Alpha-Ketoglutaric Acid + Hydrazine → this compound + Water

This reaction is noted for its efficiency and high yields, particularly when a stoichiometric excess of alpha-ketoglutaric acid is employed, driving the reaction to completion.[2] Studies have shown that a 1.0 M solution of alpha-ketoglutaric acid can react with over 99 percent of hydrazine within one hour.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of this compound.

ParameterValueReference
Reactants
α-Ketoglutaric Acid2.2 g[1]
Hydrazine Hydrate9 mL[1]
Water (Solvent)5 mL[1]
Reaction Conditions
TemperatureRoom temperature, then refrigerated[1]
Reaction Time30 minutes stirring, then 3 hours in refrigerator[1]
Product
Yield (Mass)2.07 g[1]
Yield (Percentage)98.1%[1]
Melting Point265°C[1]
AppearanceWhite powder[1]

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory synthesis of this compound.

Materials:

  • α-Ketoglutaric acid (2.2 g)

  • Hydrazine hydrate (9 mL)

  • Deionized water (5 mL)

  • Single-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Refrigerator

  • Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • Reactant Preparation: In a single-neck round-bottom flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.[1]

  • Hydrazine Addition: While stirring the solution at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3 to 4 minutes.[1] Observe the solution as it gradually turns light yellow.[1]

  • Initial Reaction: Continue stirring the reaction mixture at room temperature for 30 minutes.[1]

  • Crystallization: After 30 minutes of stirring, place the reaction flask in a refrigerator and allow it to stand for 3 hours to facilitate the precipitation of the product.[1]

  • Product Isolation: Isolate the resulting white precipitate by suction filtration.[1]

  • Drying: The collected white powder is this compound. The product can be used directly in subsequent reactions.[1]

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical reaction and a generalized experimental workflow for the synthesis.

reaction_pathway cluster_reactants Reactants cluster_product Product AKG alpha-Ketoglutaric Acid Product 6-Oxo-1,4,5,6-tetrahydropyridazine- 3-carboxylic acid AKG->Product + Hydrazine Hydrazine Hydrazine Hydrate Water Water

Caption: Reaction scheme for the synthesis of this compound.

experimental_workflow A Dissolve α-Ketoglutaric Acid in Water B Slowly Add Hydrazine Hydrate A->B C Stir at Room Temperature (30 min) B->C D Refrigerate (3 hours) C->D E Isolate Product by Suction Filtration D->E F Product: White Powder E->F

Caption: Step-by-step experimental workflow for the synthesis.

Applications and Further Reactions

This compound is a versatile intermediate. It can be used in the synthesis of more complex molecules, such as 6-chloropyridazine-3-carboxylic acid methyl ester, which is an important precursor for compounds with potential applications in treating obesity and as anti-tumor and anti-bacterial agents.[1] The reactivity of the carboxylic acid and the lactam ring allows for a variety of subsequent chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structural motif is a component of various biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its relevance in signaling pathways, particularly as a precursor to modulators of the Lanthionine Synthase C-Like Protein 2 (LANCL2) pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological and chemical systems.

PropertyValueSource
CAS Number 27372-38-9[1]
Molecular Formula C₅H₆N₂O₃[1]
Molecular Weight 142.11 g/mol [1]
Appearance White powder/crystal[2]
Melting Point 196-198 °C[3]
Density 1.65 ± 0.1 g/cm³ (at 20 °C)[3]
pKa (Predicted) -2.06 ± 0.20N/A
XLogP3 (Predicted) -1.1N/A
Solubility Information not available. General solubility for similar carboxylic acids suggests solubility in polar organic solvents and aqueous bases.
Boiling Point Information not available; likely to decompose at high temperatures.

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of the title compound from α-ketoglutaric acid and hydrazine hydrate.[2]

Materials:

  • α-Ketoglutaric acid

  • Hydrazine hydrate

  • Deionized water

  • Ethanol (for recrystallization)

  • Activated carbon (optional, for decolorization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Standard glassware for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of deionized water.

  • Addition of Hydrazine Hydrate: While stirring the solution at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3-4 minutes. The solution will gradually turn light yellow.

  • Reaction and Precipitation: Continue stirring the reaction mixture at room temperature for 30 minutes. After this period, place the flask in a refrigerator and let it stand for 3 hours to allow for complete precipitation of the product.

  • Isolation of the Product: Collect the resulting white precipitate by suction filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual hydrazine hydrate.

  • Drying: Dry the product under vacuum to obtain the final compound. A typical yield for this reaction is approximately 98%.[2]

Purification by Recrystallization:

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of hot ethanol. If the solution has a color, a small amount of activated carbon can be added, and the solution can be briefly boiled.

  • Hot Filtration (if necessary): If activated carbon was used, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The synthesized compound can be characterized using various spectroscopic methods to confirm its identity and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), the C=O stretch of the cyclic amide (lactam) (~1650-1680 cm⁻¹), and N-H stretching vibrations (~3200-3400 cm⁻¹).[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the tetrahydropyridazine ring and the carboxylic acid proton. The exact chemical shifts and coupling patterns will depend on the solvent used.

    • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the carboxylic acid and the lactam, as well as the sp³-hybridized carbons of the ring.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (142.11 g/mol ). The fragmentation pattern can provide further structural information.

Signaling Pathway Involvement

This compound serves as a key intermediate in the synthesis of compounds that target the Lanthionine Synthase C-Like Protein 2 (LANCL2) signaling pathway.[2] LANCL2 is a therapeutic target for a range of conditions, including metabolic and inflammatory diseases.[2]

The activation of LANCL2, for instance by its natural ligand abscisic acid (ABA), initiates a downstream signaling cascade that influences key cellular processes. This pathway is known to modulate the activity of AMP-activated protein kinase (AMPK) and the Akt (also known as Protein Kinase B) signaling pathways.[6][7][8][9]

  • AMPK Pathway: Activation of LANCL2 can lead to the activation of AMPK, a central regulator of cellular energy homeostasis. Activated AMPK promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[8]

  • Akt Pathway: The LANCL2 pathway can also positively regulate the phosphorylation and activation of Akt. The Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[7]

The interplay between LANCL2, AMPK, and Akt is complex and can be cell-type specific. A simplified representation of this signaling network is provided below.

LANCL2_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Abscisic Acid (ABA) / Synthetic Ligand LANCL2 LANCL2 Ligand->LANCL2 Binds and Activates AMPK_inactive AMPK (inactive) LANCL2->AMPK_inactive Activates Akt_inactive Akt (inactive) LANCL2->Akt_inactive Promotes Phosphorylation AMPK_active AMPK (active) AMPK_inactive->AMPK_active Downstream_AMPK Metabolic Regulation (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK_active->Downstream_AMPK Akt_active Akt (active) Akt_inactive->Akt_active Downstream_Akt Cell Survival & Growth Akt_active->Downstream_Akt

LANCL2 signaling pathway activation and downstream effects.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start Materials: α-Ketoglutaric Acid, Hydrazine Hydrate Reaction Reaction in Water at Room Temperature Start->Reaction Precipitation Cooling and Precipitation (Refrigeration) Reaction->Precipitation Filtration Suction Filtration Precipitation->Filtration Crude_Product Crude Product Filtration->Crude_Product Purification Recrystallization (e.g., from Ethanol) Crude_Product->Purification Pure_Product Pure Product: 6-Oxo-1,4,5,6-tetrahydro- pyridazine-3-carboxylic acid Purification->Pure_Product Characterization Characterization (NMR, IR, MS, MP) Pure_Product->Characterization

Workflow for the synthesis and purification of the target compound.

Conclusion

This compound is a valuable heterocyclic compound with straightforward synthesis from readily available starting materials. Its significance as a building block for molecules targeting the LANCL2 signaling pathway underscores its potential in the development of novel therapeutics for metabolic and inflammatory disorders. This guide provides foundational information for researchers and scientists working with this compound, from its fundamental properties to its synthesis and biological context. Further experimental investigation into its solubility, experimental pKa, and detailed spectroscopic analysis will provide a more complete understanding of this important molecule.

References

An In-depth Technical Guide to 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS: 27372-38-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, with the CAS number 27372-38-9, is a heterocyclic organic compound belonging to the pyridazinone class. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this molecule, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General Information

PropertyValue
CAS Number 27372-38-9[1][2][3][4][5]
Molecular Formula C₅H₆N₂O₃[2][5]
Molecular Weight 142.11 g/mol [2][3][5]
IUPAC Name This compound[3]
Synonyms 1,4,5,6-Tetrahydro-6-oxopyridazine-3-carboxylic acid, 6-Oxo-4,5-dihydropyridazine-3-carboxylic acid[3]

Table 2: Physical Properties

PropertyValue
Appearance White to light yellow crystalline powder[2]
Melting Point 196-198 °C (decomposes)[1][2][4]
Density 1.65 ± 0.1 g/cm³ (Predicted)[1]
pKa -2.06 ± 0.20 (Predicted)[1]
Storage Temperature Room Temperature, sealed in a dry environment[1][2]

Table 3: Purity and Identification

PropertyValue
Purity ≥97% (HPLC)[2][6]
MDL Number MFCD00052030[2]
PubChem CID 99621[2][3]

Synthesis

This compound can be synthesized from readily available starting materials. The most commonly cited method involves the condensation of α-ketoglutaric acid with hydrazine hydrate.

Experimental Protocol: Synthesis from α-Ketoglutaric Acid

This protocol is adapted from the literature and describes a straightforward one-step synthesis.

Materials:

  • α-Ketoglutaric acid

  • Hydrazine hydrate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of deionized water.

  • While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3-4 minutes. The solution will gradually turn light yellow.

  • Continue stirring the reaction mixture for 30 minutes at room temperature.

  • After 30 minutes, place the flask in a refrigerator and allow it to stand for 3 hours to facilitate precipitation.

  • Collect the resulting white powder by suction filtration.

  • The product can be used directly in the next reaction step or further purified. The reported yield of the crude product is approximately 98.1%.

Purification

While the synthesis protocol suggests that the product can be used directly, further purification may be necessary for specific applications. Recrystallization is a standard method for purifying solid organic compounds.

Experimental Protocol: General Recrystallization Procedure

Please note: This is a general protocol for the recrystallization of pyridazinone derivatives and has not been specifically validated for this compound. The choice of solvent and specific conditions may require optimization.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Analytical Data

  • Infrared (IR) Spectroscopy: IR spectra for this compound are available on databases such as PubChem. Characteristic peaks would be expected for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid and the pyridazinone ring, and N-H stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Limited 1H NMR data has been reported in the context of its use as a synthetic intermediate. A full spectral analysis would be required to confirm the structure.

  • Mass Spectrometry (MS): The exact mass can be calculated and would be a key parameter for identification via high-resolution mass spectrometry.

Biological Activity and Potential Applications

While there is limited information on the direct biological activity of this compound itself, its role as a key intermediate in the synthesis of pharmacologically active molecules highlights its importance.

Intermediate for a Lanthionine Synthase C-like Protein 2 (LANCL2) Pathway Modulator

This compound is a precursor for the synthesis of a compound that targets the lanthionine synthase C-like protein 2 (LANCL2) pathway. The LANCL2 pathway is implicated in various physiological processes and is considered a potential therapeutic target for a range of conditions.

  • LANCL2 and its Functions: LANCL2 is involved in the signaling pathways of abscisic acid, a plant hormone that also has functions in mammals. Activation of the LANCL2 pathway has been linked to insulin-sensitizing effects and the modulation of immune and inflammatory responses. This makes it a target for diseases such as diabetes, inflammatory bowel disease, and other autoimmune disorders.

  • Therapeutic Potential: The development of ligands that can modulate the LANCL2 pathway is an active area of research. The use of this compound in the synthesis of such ligands underscores its value in drug discovery programs targeting metabolic and inflammatory diseases.

Below is a simplified representation of a potential drug discovery workflow involving this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization start 6-Oxo-1,4,5,6-tetrahydropyridazine- 3-carboxylic acid synthesis Chemical Synthesis of LANCL2 Ligand start->synthesis Intermediate purification Purification & Characterization synthesis->purification assay In vitro LANCL2 Binding Assay purification->assay cell_based Cell-based Functional Assays (e.g., anti-inflammatory) assay->cell_based optimization Structure-Activity Relationship (SAR) Studies cell_based->optimization preclinical Preclinical Development optimization->preclinical

Drug discovery workflow using the title compound.
Potential for Other Biological Activities

The pyridazinone scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. Therefore, it is plausible that this compound and its derivatives could exhibit other pharmacological effects.

  • Antibacterial and Antifungal Activity: Many pyridazinone derivatives have been reported to possess antibacterial and antifungal properties.

  • Anticancer Activity: The pyridazinone nucleus is found in some anticancer agents, suggesting that this compound could serve as a scaffold for the development of new oncology drugs.

  • Other Activities: Various other activities, including antiviral, anti-inflammatory, and cardiovascular effects, have been associated with this class of compounds.

A hypothetical screening cascade for identifying the biological activity of this compound is depicted below.

signaling_pathway compound 6-Oxo-1,4,5,6-tetrahydropyridazine- 3-carboxylic acid primary_screening Primary Screening (e.g., antibacterial, antifungal, anticancer cell lines) compound->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., MIC determination, dose-response curves) hit_identification->secondary_assays mechanism_of_action Mechanism of Action Studies secondary_assays->mechanism_of_action lead_compound Lead Compound Identification mechanism_of_action->lead_compound

Hypothetical biological activity screening cascade.

Conclusion

This compound is a readily synthesizable pyridazinone derivative. While its direct biological activities are not extensively documented, its role as a key building block in the synthesis of a modulator for the therapeutically relevant LANCL2 pathway is significant. Furthermore, the broader pharmacological potential of the pyridazinone scaffold suggests that this compound and its future derivatives are of considerable interest for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a solid foundation of its known properties and protocols to aid researchers in their future studies.

References

The Structural Elucidation of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. The document details the synthesis, physicochemical properties, and spectroscopic analysis of this heterocyclic compound. It also explores the potential biological relevance of the pyridazinone core, with a focus on its interaction with inflammatory signaling pathways.

Physicochemical Properties

This compound is a stable, solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₆N₂O₃[1]
Molecular Weight 142.11 g/mol [1]
CAS Number 27372-38-9[1]
Melting Point 196-198 °C[2]
Appearance White powder/crystal[3]
pKa -2.06 ± 0.20 (Predicted)[2]
Density 1.65 ± 0.1 g/cm³ (Predicted)[2]

Synthesis and Experimental Protocol

The synthesis of this compound is achieved through the cyclocondensation of α-ketoglutaric acid with hydrazine hydrate.[3]

Experimental Protocol: Synthesis

Materials:

  • α-Ketoglutaric acid

  • Hydrazine hydrate

  • Deionized water

  • Single-mouth round-bottom flask

  • Magnetic stirrer

  • Refrigerator

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a single-mouth round-bottom flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of deionized water.

  • While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3 to 4 minutes. The solution will gradually turn light yellow.

  • Continue stirring the reaction mixture for 30 minutes at room temperature.

  • Place the flask in a refrigerator and let it stand for 3 hours to allow for complete precipitation.

  • Collect the white precipitate by suction filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the product to obtain a white powder. Expected yield: approximately 2.07 g (98.1%).[3]

G Synthesis of this compound A α-Ketoglutaric Acid + Hydrazine Hydrate B Stirring at Room Temperature A->B Reaction C Precipitation in Refrigerator B->C Crystallization D Suction Filtration C->D Isolation E This compound D->E Final Product

Synthesis workflow for the target compound.

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~11.0br s1H-NH-
~2.8t2H-CH₂-C=O
~2.4t2H-CH₂-C=N-

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~170-COOH
~165-C=O (amide)
~150-C=N-
~30-CH₂-C=O
~25-CH₂-C=N-

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a sufficient number of scans and a suitable relaxation delay to obtain quantitative data if desired.

    • The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Expected Mass Spectrum (Electrospray Ionization - ESI):

  • Molecular Ion Peak ([M+H]⁺): m/z = 143.0455

  • Key Fragmentation Patterns:

    • Loss of H₂O (m/z = 125.0349)

    • Loss of COOH (m/z = 98.0504)

    • Loss of CO (m/z = 115.0505)

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.

G Structure Elucidation Workflow A Synthesized Compound B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (High Resolution) A->C D X-ray Crystallography (if single crystals available) A->D E Proposed Structure B->E C->E D->E F Confirmed Structure E->F Data Correlation

Logical workflow for structure elucidation.

Potential Biological Activity and Signaling Pathway

Pyridazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] Several studies have indicated that pyridazinone-based compounds can modulate inflammatory pathways by targeting key signaling molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nuclear factor-kappa B (NF-κB).[4][5]

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Pyridazinone derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex.

G Potential Inhibition of NF-κB Signaling by a Pyridazinone Derivative cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK Complex IKK Complex Pro-inflammatory Stimulus->IKK Complex Activates IκB-NF-κB Complex IκB-NF-κB Complex IKK Complex->IκB-NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) Ubiquitination & Degradation Ubiquitination & Degradation IκB-NF-κB Complex->Ubiquitination & Degradation Leads to Ubiquitination & Degradation->NF-κB Releases Pyridazinone Derivative Pyridazinone Derivative Pyridazinone Derivative->IKK Complex Inhibits Gene Transcription Gene Transcription NF-κB (active)->Gene Transcription Activates Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Produces

NF-κB signaling pathway inhibition.

Conclusion

This technical guide has provided a detailed framework for the synthesis and structural elucidation of this compound. While specific, published spectroscopic data for this compound is limited, the expected analytical outcomes have been presented based on its chemical structure and data from related compounds. The provided experimental protocols offer a practical basis for its synthesis and characterization. Furthermore, the exploration of the potential biological activity of the pyridazinone core highlights its relevance in the context of drug discovery, particularly in the development of novel anti-inflammatory agents. Further research to obtain and publish the complete spectral data for this compound is highly encouraged to solidify its structural characterization and facilitate its use in medicinal chemistry and drug development.

References

A Technical Guide to the Spectroscopic Properties of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally-derived spectroscopic data for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is limited. This guide provides a comprehensive overview based on theoretical predictions derived from its chemical structure and established principles of organic spectroscopy. The data presented herein is intended to serve as a reference and guide for researchers working with this or structurally related compounds.

Introduction

This compound is a heterocyclic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Pyridazine derivatives are known to exhibit a wide range of biological activities, making the structural characterization of this scaffold crucial for drug discovery and development.[1]

This technical guide details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the title compound. Standardized experimental protocols for data acquisition and graphical workflows are also provided to aid in practical laboratory settings.

Chemical Structure and Properties:

  • Molecular Formula: C₅H₆N₂O₃[2]

  • Molecular Weight: 142.11 g/mol [2]

  • CAS Number: 27372-38-9[2]

  • Structure: Chemical structure of this compound

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data based on the functional groups present in the molecule: a carboxylic acid, a cyclic amide (lactam), and a saturated heterocyclic ring system.

The IR spectrum is dominated by absorptions from the carboxylic acid and lactam functional groups. The presence of strong hydrogen bonding is expected to cause significant broadening of the O-H and N-H stretching bands.[3][4]

Predicted Absorption (cm⁻¹)IntensityVibration TypeFunctional Group
3300–2500Strong, BroadO–H Stretch (hydrogen-bonded)Carboxylic Acid
3200–3100Medium, BroadN–H Stretch (hydrogen-bonded)Lactam (Amide)
2980–2850MediumC–H StretchAliphatic (CH₂)
~1720StrongC=O StretchCarboxylic Acid
~1670StrongC=O Stretch (Amide I Band)Lactam (Amide)
~1550MediumN–H Bend (Amide II Band)Lactam (Amide)
1440–1395MediumO–H BendCarboxylic Acid
1320–1210StrongC–O StretchCarboxylic Acid

Spectra are predicted for a solution in DMSO-d₆, a common solvent for polar, protic compounds.

¹H NMR Spectroscopy (Predicted)

The proton spectrum is expected to show four distinct signals corresponding to the acidic protons and the two methylene groups in the ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet, Broad1HCOOH
~11.0Singlet, Broad1HNH
~2.8Triplet (t)2HH-4 (CH₂)
~2.4Triplet (t)2HH-5 (CH₂)

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum is predicted to show five signals for the five unique carbon atoms in the structure.[3]

Chemical Shift (δ, ppm)Assignment
~170C =O (Lactam)
~165C OOH
~145C-3
~25C-4
~20C-5

The mass spectrum, particularly under soft ionization techniques like Electrospray Ionization (ESI), is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern will likely involve characteristic losses from the carboxylic acid group and cleavage of the heterocyclic ring.[5]

m/z (Predicted)Ion FormulaDescription
143.0451[C₅H₇N₂O₃]⁺[M+H]⁺ (Protonated Molecule)
125.0346[C₅H₅N₂O₂]⁺[M+H - H₂O]⁺
97.0396[C₄H₅N₂O]⁺[M+H - H₂O - CO]⁺ or [M+H - COOH]⁺
69.0447[C₃H₅N₂]⁺Further fragmentation

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic sample like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.

    • Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.

  • Infrared (IR) Spectroscopy:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample onto the crystal, ensuring complete coverage.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000–400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent mixture such as methanol or acetonitrile/water.

    • Introduce the sample into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).

    • For fragmentation studies (MS/MS), select the molecular ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted fragmentation pathway for the title compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Compound Solid Compound IR FT-IR (ATR) Compound->IR NMR NMR (in DMSO-d6) Compound->NMR MS ESI-MS Compound->MS IR_Data IR Spectrum (cm-1 vs. %T) IR->IR_Data NMR_Data 1H & 13C Spectra (ppm vs. Intensity) NMR->NMR_Data MS_Data Mass Spectrum (m/z vs. Abundance) MS->MS_Data

Figure 1. A generalized experimental workflow for the spectroscopic characterization of the title compound.

fragmentation_pathway M [M+H]⁺ m/z = 143.0451 M_H2O [M+H - H₂O]⁺ m/z = 125.0346 M->M_H2O - H₂O M_COOH [M+H - COOH]⁺ m/z = 97.0396 M->M_COOH - HCOOH (Loss of Formic Acid) M_H2O_CO [M+H - H₂O - CO]⁺ m/z = 97.0396 M_H2O->M_H2O_CO - CO

Figure 2. A plausible fragmentation pathway for this compound in ESI-MS.

References

The Biological Versatility of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of a wide array of derivatives with significant biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of pyridazine derivatives, intended for researchers, scientists, and drug development professionals. The content herein is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of this important class of heterocyclic compounds.

Anticancer Activity of Pyridazine Derivatives

Pyridazine derivatives have demonstrated considerable potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected pyridazine derivatives against various cancer cell lines and molecular targets.

Compound IDTarget Cell Line/EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Series 1: VEGFR-2 Inhibitors
Compound 5bHCT-116< Imatinib's IC50ImatinibNot specified
Compound 4bMCF-721.2ImatinibNot specified
Series 2: CDK2 Inhibitors
Compound 11mT-47D0.43 ± 0.01--
Compound 11mMDA-MB-2310.99 ± 0.03--
Compound 11mCDK20.0201 ± 0.00082--
Series 3: General Cytotoxic Agents
Compound 4eMCF-71-105-Fluorouracil, Etoposide1-10
Compound 4fSK-MEL-281-105-Fluorouracil, Etoposide1-10
Key Signaling Pathways in Anticancer Activity

JNK1 Signaling Pathway: The c-Jun N-terminal kinase 1 (JNK1) pathway is a critical signaling cascade involved in cell proliferation, apoptosis, and inflammation. Dysregulation of this pathway is often observed in cancer. Certain pyridazine derivatives have been shown to modulate JNK1 signaling, leading to anticancer effects.

JNK1_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1/4, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun Apoptosis Apoptosis JNK1->Apoptosis AP1 AP-1 (Transcription Factor) cJun->AP1 Cell_Cycle_Progression Cell Cycle Progression AP1->Cell_Cycle_Progression Pyridazine Pyridazine Derivatives Pyridazine->JNK1

JNK1 signaling pathway and the inhibitory action of pyridazine derivatives.
Experimental Protocols for Anticancer Activity Evaluation

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HCT-116)

    • Complete cell culture medium

    • Pyridazine derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom sterile culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP

    • VEGFR-2 specific substrate (e.g., synthetic peptide)

    • Pyridazine derivatives

    • Detection reagent (e.g., ADP-Glo™)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Antimicrobial Activity of Pyridazine Derivatives

Pyridazinone derivatives, a subset of pyridazines, have been reported to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazinone derivatives against various bacterial strains.[1][2]

Compound IDS. aureus (MRSA)E. coliP. aeruginosaA. baumannii
Pyridazinone Series MIC (µM) MIC (µM) MIC (µM) MIC (µM)
Compound 77.87.8>28.577.8
Compound 1329.9429.947.483.74
Amikacin (Reference)<0.53<0.53<0.53<0.53
Experimental Protocol for Antimicrobial Activity Evaluation

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • Pyridazinone derivatives

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Compound Dilution: Prepare serial two-fold dilutions of the pyridazinone derivatives in MHB directly in the 96-well plates.

    • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubation: Incubate the plates at 37°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Activity of Pyridazine Derivatives

Pyridazine and pyridazinone derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Quantitative Anti-inflammatory Activity Data

The table below summarizes the in vitro inhibitory activity of selected pyridazine derivatives against COX-1 and COX-2 enzymes.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Pyrazole-pyridazine Hybrids
Compound 5f>101.50>6.67
Compound 6f>101.15>8.70
Celecoxib (Reference)5.422.162.51
Key Signaling Pathways in Anti-inflammatory Activity

LPS-Induced NF-κB Signaling Pathway: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. Some pyridazinone derivatives have been found to inhibit this pathway.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Pyridazinone Pyridazinone Derivatives Pyridazinone->IKK

Inhibition of the LPS-induced NF-κB signaling pathway by pyridazinone derivatives.
Experimental Protocol for Anti-inflammatory Activity Evaluation

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Assay buffer

    • Heme

    • Arachidonic acid (substrate)

    • Pyridazine derivatives

    • Detection reagent (e.g., fluorometric probe)

    • Microplate reader

  • Procedure:

    • Add reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a microplate.

    • Add the test compounds at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib).

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the enzyme activity by monitoring the production of prostaglandin G2, often using a fluorometric probe, with a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Drug Discovery and Development Workflow

The development of novel pyridazine derivatives as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Drug_Discovery_Workflow Target_ID Target Identification and Validation Lead_Gen Lead Generation (Synthesis of Pyridazine Library) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, toxicology) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval and Market Launch Clinical->Approval

A generalized workflow for the discovery and development of pyridazine-based drugs.

Conclusion

Pyridazine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new and more potent pyridazine-based therapeutic agents. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel drug candidates for a variety of diseases.

References

An In-depth Technical Guide to 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, a pivotal heterocyclic compound in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides explicit experimental protocols for its synthesis, and explores its applications as a key intermediate in the development of pharmacologically active agents. Quantitative data is presented in structured tables, and key processes are visualized using diagrams to support researchers, scientists, and professionals in the field of drug development.

Introduction

Pyridazine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical and agrochemical industries.[1] The pyridazine scaffold is a constituent of numerous pharmacologically active agents, exhibiting a wide array of biological activities, including anticancer, antihypertensive, antiviral, and antimicrobial properties.[1][2] The unique physicochemical characteristics of the pyridazine ring, such as its dipole moment and capacity for hydrogen bonding, make it a valuable pharmacophore in the design of molecules that can effectively interact with biological targets.[2]

Within this class, this compound (CAS No: 27372-38-9) serves as a fundamental building block and organic intermediate.[1] Its structure is primed for further chemical modification, enabling the synthesis of a diverse range of more complex, biologically active molecules. This guide will focus on the synthesis, properties, and key applications of this compound as a precursor in the development of novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 27372-38-9[3][4]
Molecular Formula C₅H₆N₂O₃[3][4]
Molecular Weight 142.11 g/mol [3][4]
Appearance Solid, powder to crystal[3][5]
Melting Point 196-198°C or 265°C[3][5],[1]
Density 1.65 ± 0.1 g/cm³ (at 20°C)[3][5]
pKa -2.06 ± 0.20 (Predicted)[5]
XLogP3 -1.1[3]
PSA (Polar Surface Area) 78.8 Ų[3]

Note: Discrepancies in the reported melting point may be attributed to different analytical methods or sample purity.

Synthesis and Experimental Protocols

The primary and most efficient synthesis of this compound involves the cyclocondensation of α-ketoglutaric acid with hydrazine hydrate.[1]

Experimental Protocol: Synthesis from α-Ketoglutaric Acid.[1]

Materials:

  • α-ketoglutaric acid (2.2 g)

  • Hydrazine hydrate (9 mL)

  • Water (5 mL)

  • Single-neck reaction flask

  • Stirring apparatus

  • Refrigerator

  • Suction filtration apparatus

Procedure:

  • Add 2.2 g of α-ketoglutaric acid to a single-neck flask containing 5 mL of water.

  • While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3 to 4 minutes.

  • Observe the solution as it slowly turns light yellow.

  • Continue stirring for 30 minutes at room temperature.

  • Place the reaction mixture in a refrigerator for 3 hours to facilitate precipitation.

  • Filter the resulting precipitate via suction filtration to collect the product.

  • The final product is a white powder (2.07 g), corresponding to a yield of 98.1%. The melting point of the product obtained through this method is reported as 265°C.[1]

Synthesis_Workflow AlphaKeto α-Ketoglutaric Acid Reaction Cyclocondensation (Stirring, RT) AlphaKeto->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product 6-Oxo-1,4,5,6-tetrahydropyridazine- 3-carboxylic acid Reaction->Product Yield: 98.1%

Workflow for the synthesis of the title compound.

Applications in Drug Discovery and Development

This compound is primarily utilized as a versatile intermediate for synthesizing more complex and biologically potent molecules.[1]

Synthesis of Bioactive Molecules

The compound serves as a direct precursor to several important chemical entities.

4.1.1 Experimental Protocol: Preparation of 6-chloropyridazine-3-carboxylic acid methyl ester.[1]

This derivative is a known intermediate for anti-tumor and anti-bacterial agents, as well as agricultural pesticides.[1]

Materials:

  • Product from section 3.1 (unspecified starting mass)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Activated carbon

  • Sodium carbonate solution

Procedure:

  • The product from the previous synthesis is treated with phosphorus oxychloride and refluxed for 1 hour.

  • The excess phosphorus oxychloride is evaporated to dryness.

  • The residue is added to ice with stirring.

  • A small amount of activated carbon is added, and the mixture is stirred for 30 minutes.

  • The mixture is filtered via suction.

  • The pH of the filtrate is adjusted to 7-8 with a sodium carbonate solution, leading to the precipitation of a light yellow solid.

  • The solid is collected by suction filtration and washed with water to yield the chlorinated derivative.

4.1.2 Experimental Protocol: Synthesis of a LANCL2 Pathway Modulator.[1]

The title compound is used to prepare agents that target the lanthionine synthase C-like protein 2 (LANCL2) pathway, which is implicated in metabolic, infectious, and autoimmune diseases.[1]

Materials:

  • This compound (23.04 mg, 1 eq)

  • (6-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride (60 mg, 1 eq)

  • Anhydrous DMF (2 mL)

  • Propane phosphonic acid anhydride (T3P)

Procedure:

  • In a reaction vessel, dissolve the benzimidazole starting material (60 mg) in 2 mL of anhydrous DMF.

  • Add this compound (23.04 mg).

  • Add T3P to the stirred mixture to facilitate the amide coupling reaction.

Applications_Workflow Applications of the Core Compound Core 6-Oxo-1,4,5,6-tetrahydropyridazine- 3-carboxylic acid Chlorinated 6-chloropyridazine- 3-carboxylic acid methyl ester Core->Chlorinated  POCl₃ LANCL2_Modulator LANCL2 Pathway Modulator Core->LANCL2_Modulator Amide Coupling   Agro_Pharma Agrochemicals & Pharmaceuticals Chlorinated->Agro_Pharma Therapeutics Therapeutics for Metabolic & Autoimmune Diseases LANCL2_Modulator->Therapeutics

Use of the title compound as a key intermediate.
Biological Significance of Derivatives

The true value of this compound is realized in the biological activities of the compounds derived from it.

LANCL2 Pathway: Derivatives have been designed to bind to the LANCL2 protein.[1] This interaction can trigger beneficial responses for treating a variety of conditions, including diabetes, chronic inflammatory diseases, and autoimmune disorders.[1]

Signaling_Pathway Derivative Derivative of Core Compound Target LANCL2 Protein Derivative->Target Binds to Response Modulation of Downstream Signaling Target->Response Activates Outcome Therapeutic Response (Anti-inflammatory, etc.) Response->Outcome

Targeting the LANCL2 pathway with derived compounds.

Summary of Quantitative Data

This table summarizes the key quantitative results from the experimental protocols discussed.

ExperimentProductReagentsYieldMelting Point (°C)Reference
Synthesis of Core Compound This compoundα-ketoglutaric acid, Hydrazine hydrate98.1%265[1]
Chlorination 6-chloropyridazine-3-carboxylic acid methyl esterCore Compound, POCl₃71%192[1]

Conclusion

This compound is a highly valuable heterocyclic compound, distinguished by its straightforward and high-yield synthesis. While it does not possess significant biological activity itself, its true utility lies in its role as a versatile and essential precursor. The protocols and data presented herein demonstrate its importance in constructing advanced molecules with significant therapeutic potential, particularly in the development of agents targeting pathways like LANCL2 and in the synthesis of intermediates for a broad range of agrochemical and pharmaceutical products. This makes it a compound of continuing interest for researchers and professionals in synthetic and medicinal chemistry.

References

In-Depth Technical Guide: Stability and Storage of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Due to the limited availability of specific stability studies for this compound, this guide integrates general chemical principles of the pyridazinone core and carboxylic acid functionality with established protocols for forced degradation studies as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Summary of Stability and Storage

Proper handling and storage are paramount to maintaining the integrity and purity of this compound. The following table summarizes the key stability liabilities and recommended storage conditions based on available safety data sheets and the chemical nature of the molecule.

ParameterRecommendation/InformationCitation
Storage Temperature Store in a cool, dry place.[1][2]
Light Exposure Protect from light.[1]
Atmosphere Store in a tightly closed container, potentially under an inert atmosphere due to sensitivity to air and moisture.[1][2][3]
Moisture Moisture sensitive; store in a dry place.[3]
General Stability Stable under proper storage conditions.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueCitation
Molecular Formula C5H6N2O3[3][6][7]
Molecular Weight 142.11 g/mol [6][7]
Appearance White to cream or yellow solid/powder.[3][8]
Melting Point 196-198°C[6][8]
Solubility Information not widely available, but likely soluble in aqueous bases and polar organic solvents.
pKa Not experimentally determined, but expected to have an acidic pKa due to the carboxylic acid group.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the public domain, potential degradation routes can be inferred based on the functional groups present: a cyclic hydrazide (dihydropyridazinone), a carboxylic acid, and a tetrahydropyridazine ring.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation This compound This compound Ring Opening Ring Opening This compound->Ring Opening Acid/Base Hydrolysis N-Oxidation N-Oxidation This compound->N-Oxidation Oxidizing Agents (e.g., H2O2) Ring Aromatization Ring Aromatization This compound->Ring Aromatization Oxidation Decarboxylation_thermal Decarboxylation This compound->Decarboxylation_thermal Heat Radical Formation Radical Formation This compound->Radical Formation UV/Vis Light Decarboxylation_hydrolysis Decarboxylation Ring Opening->Decarboxylation_hydrolysis Further Degradation Further Decomposition Further Decomposition Radical Formation->Further Decomposition

Hydrolytic Degradation

The cyclic hydrazide structure is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the pyridazinone ring to form a dicarboxylic acid derivative. The carboxylic acid group itself is generally stable to hydrolysis.

Oxidative Degradation

The nitrogen atoms in the heterocyclic ring can be susceptible to oxidation, potentially forming N-oxides. The tetrahydropyridazine ring could also undergo oxidation to a more aromatic pyridazine or pyridazinone system.

Thermal Degradation

At elevated temperatures, the most likely degradation pathway is the decarboxylation of the carboxylic acid group. The stability of the heterocyclic ring at high temperatures would need to be experimentally determined.

Photolytic Degradation

Exposure to UV or visible light could induce photolytic degradation, potentially through radical mechanisms, leading to a complex mixture of degradation products. The specific chromophores in the molecule would influence its photosensitivity.

Experimental Protocols for Forced Degradation Studies

To develop a stability-indicating analytical method and to understand the degradation profile of this compound, forced degradation studies should be conducted according to ICH guidelines. The following are proposed experimental protocols.

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis 0.1 M HCl, 60°C Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis 0.1 M NaOH, 60°C Oxidative Oxidative Stress Conditions->Oxidative 3% H2O2, RT Thermal Thermal Stress Conditions->Thermal Solid & Solution 80°C Photolytic Photolytic Stress Conditions->Photolytic ICH Q1B conditions Neutralize/Stop Reaction Neutralize/Stop Reaction Acid Hydrolysis->Neutralize/Stop Reaction Base Hydrolysis->Neutralize/Stop Reaction Oxidative->Neutralize/Stop Reaction Analyze Samples Analyze Samples Thermal->Analyze Samples Photolytic->Analyze Samples Neutralize/Stop Reaction->Analyze Samples Characterize Degradants Characterize Degradants Analyze Samples->Characterize Degradants End End Characterize Degradants->End

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution is then subjected to the stress conditions outlined below. Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed. The goal is to achieve 5-20% degradation of the parent compound.

Stress Conditions
Stress ConditionProposed Protocol
Acid Hydrolysis Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C. Neutralize samples with 1 M NaOH before analysis.
Base Hydrolysis Mix the stock solution with an equal volume of 1 M NaOH and keep at room temperature. Neutralize samples with 1 M HCl before analysis.
Oxidative Degradation Mix the stock solution with an equal volume of 6% H2O2 and keep at room temperature, protected from light.
Thermal Degradation Expose the solid compound and the stock solution to 80°C in a calibrated oven. The solid sample should be dissolved in the initial mobile phase before analysis.
Photolytic Degradation Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Proposed HPLC Method Parameters
ParameterSuggested Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detection at an appropriate wavelength (to be determined by UV scan of the parent compound) and mass spectrometry (MS) for identification of degradants.
Injection Volume 10 µL
Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method will be demonstrated by its ability to resolve the main peak from all degradation product peaks.

Characterization of Degradation Products

The identification of major degradation products is essential for understanding the stability of the molecule. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose.

G Degraded Sample Degraded Sample LC-MS Analysis LC-MS Analysis Degraded Sample->LC-MS Analysis Mass of Degradant Mass of Degradant LC-MS Analysis->Mass of Degradant MS/MS Fragmentation MS/MS Fragmentation Mass of Degradant->MS/MS Fragmentation Determine Molecular Formula Propose Structure Propose Structure MS/MS Fragmentation->Propose Structure NMR Spectroscopy NMR Spectroscopy Propose Structure->NMR Spectroscopy For definitive identification Confirm Structure Confirm Structure NMR Spectroscopy->Confirm Structure

High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) can be used to fragment the degradation products and obtain structural information. For unambiguous structure elucidation, preparative HPLC can be used to isolate the major degradation products, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

While specific stability data for this compound is not extensively available, this guide provides a comprehensive framework for its handling, storage, and stability assessment based on its chemical structure and established scientific and regulatory principles. For researchers and drug development professionals, it is imperative to conduct thorough forced degradation studies to understand the intrinsic stability of this molecule and to develop and validate a stability-indicating analytical method for its quality control. The proposed protocols and methodologies in this guide serve as a robust starting point for these critical activities.

References

Methodological & Application

Application Notes and Protocols: 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid as a versatile intermediate in the discovery of novel therapeutic agents. The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document offers detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways to facilitate its application in drug development projects.

Chemical Properties and Synthesis

This compound (CAS 27372-38-9) is a solid organic compound with a molecular weight of 142.11 g/mol and a molecular formula of C₅H₆N₂O₃.[3][4] It serves as a key building block for the synthesis of a variety of more complex heterocyclic compounds.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number27372-38-9[3]
Molecular FormulaC₅H₆N₂O₃[3]
Molecular Weight142.11[3]
AppearanceSolid[4]
Melting Point196-198°C[4]
Density1.65 ± 0.1 g/cm³[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from α-ketoglutaric acid.

Materials:

  • α-ketoglutaric acid

  • Hydrazine hydrate

  • Water

Procedure:

  • In a single-necked flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.

  • While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over 3-4 minutes. The solution will gradually turn light yellow.

  • Continue stirring for 30 minutes.

  • Place the flask in a refrigerator for 3 hours to allow for precipitation.

  • Collect the white powder by suction filtration.

  • The resulting white powder (2.07 g, 98.1% yield) is this compound and can be used directly in subsequent reactions.[5]

Protocol 2: Synthesis of 6-chloropyridazine-3-carboxylic acid methyl ester

This protocol details the conversion of this compound to a key chlorinated intermediate.

Materials:

  • This compound

  • Glacial acetic acid

  • Bromine

  • Methanol

  • Concentrated sulfuric acid

  • Phosphorus oxychloride

  • Activated carbon

  • Sodium carbonate solution

Procedure:

  • Bromination: Suspend 2 g of this compound in 20 mL of glacial acetic acid. Slowly add bromine dropwise while maintaining the temperature at 50°C. The reaction mixture will turn from red to milky white. Continue the reaction for 1 hour after the addition is complete. Cool the mixture and collect the white solid by suction filtration, washing with ethyl acetate and then water to yield the brominated intermediate (1.96 g, 98% yield).[6]

  • Esterification: Dissolve 1.28 g of the brominated intermediate in 10 mL of methanol with stirring. Slowly add 1.1 equivalents of concentrated sulfuric acid dropwise. Reflux the mixture for 4.5 hours. Cool the solution to allow for precipitation and collect the white solid by suction filtration (1.32 g, 95% yield).[6]

  • Chlorination: To 1 g of the methyl ester, add 25 mL of phosphorus oxychloride while stirring and reflux for 1 hour. Evaporate the phosphorus oxychloride to dryness. Add the residue to 30 mL of ice with stirring, followed by the addition of 0.1 g of activated carbon. Stir for 30 minutes and then filter by suction. Adjust the pH of the filtrate to 7-8 with sodium carbonate solution to precipitate a light yellow solid. Collect the solid by suction filtration and wash with water to obtain 6-chloropyridazine-3-carboxylic acid methyl ester (0.80 g, 71% yield, 98.5% purity by HPLC).[5][6]

Protocol 3: Amide Coupling for the Synthesis of a LANCL2 Pathway Modulator

This protocol describes the synthesis of 6-(5-(6-(1H-benzo[d]imidazol-2-yl)pyridinoyl)octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-4,5-dihydropyridazin-3(2H)-one.

Materials:

  • (6-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)(octahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone salt

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Propylphosphonic Anhydride (T3P), 50% solution in ethyl acetate

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • To a reaction flask, add 60 mg (1 eq) of (6-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)(octahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone salt and 2 mL of anhydrous DMF.

  • Add 23.04 mg (1 eq) of this compound.

  • While stirring, add 103.2 mg (1.5 eq) of T3P (50% solution in ethyl acetate) and 83.7 mg (3 eq) of DIPEA.

  • Stir the reaction mixture at 30°C overnight.

  • Monitor the reaction completion by LC-MS.

  • Upon completion, purify the product by filtration, concentration, and column chromatography (DCM:MeOH gradient from 0% to 5%) followed by preparative thin-layer chromatography (DCM:MeOH = 95:5) to yield the pure product (19.6 mg, 26.4% yield).[6]

Quantitative Data

The following tables summarize the yields of key synthetic steps and the biological activity of related pyridazinone derivatives. It is important to note that while these compounds share the pyridazinone core, they may not all be direct derivatives of this compound.

Table 2: Synthesis Yields
ProductStarting MaterialYield (%)Purity (%)Reference
This compoundα-Ketoglutaric acid98.1-[5]
Brominated IntermediateThis compound98-[6]
Methyl Ester IntermediateBrominated Intermediate95-[6]
6-chloropyridazine-3-carboxylic acid methyl esterMethyl Ester Intermediate7198.5 (HPLC)[5][6]
LANCL2 Pathway ModulatorThis compound26.4-[6]
Table 3: Biological Activity of Pyridazinone Derivatives
Compound ClassTarget/AssayIC₅₀ / MICReference
Pyridazinone-based congenersVEGFR-2 Inhibition60.70–1800 nM[7]
Pyridazinone-based congenersS. aureus and MRSA0.5–128 µg/mL[7]
Diarylurea derivatives with pyridazinone scaffoldStaphylococcus aureus16 µg/mL[7]
Diarylurea derivatives with pyridazinone scaffoldCandida albicans16 µg/mL[7]

Signaling Pathways and Experimental Workflows

LANCL2 Signaling Pathway

The compound 6-(5-(6-(1H-benzo[d]imidazol-2-yl)pyridinoyl)octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-4,5-dihydropyridazin-3(2H)-one targets the Lanthionine Synthase C-Like Protein 2 (LANCL2) pathway.[5] LANCL2 is a receptor for abscisic acid (ABA) and its activation triggers downstream signaling cascades that can influence cellular processes like proliferation and metabolism.[8][9] One key pathway involves the activation of p38 MAPK via PPARγ, leading to the upregulation of cell cycle inhibitors like p21, p27, and p16, ultimately inducing a state of dormancy in cancer cells.[3][4] Another pathway activated by the ABA/LANCL2 system in cardiomyocytes involves the transcription factor ERRα, which acts upstream of the AMPK/PGC-1α axis to control mitochondrial function and energy metabolism.[8]

LANCL2_Signaling_Pathway ABA Abscisic Acid (ABA) or LANCL2 Agonist LANCL2 LANCL2 Receptor ABA->LANCL2 Binds to PPARg PPARγ LANCL2->PPARg ERRa ERRα LANCL2->ERRa p38MAPK p38 MAPK Activation PPARg->p38MAPK CellCycleInhibitors p21, p27, p16 Upregulation p38MAPK->CellCycleInhibitors Dormancy Cell Dormancy CellCycleInhibitors->Dormancy AMPK_PGC1a AMPK/PGC-1α Axis ERRa->AMPK_PGC1a Mitochondrial_Function Mitochondrial Function & Energy Metabolism AMPK_PGC1a->Mitochondrial_Function

LANCL2 signaling pathways initiated by ABA or other agonists.
General Synthetic Workflow

The following diagram illustrates the general workflow for utilizing this compound as a scaffold in the synthesis of diverse derivatives for biological screening.

Synthetic_Workflow Start α-Ketoglutaric Acid Intermediate 6-Oxo-1,4,5,6-tetrahydropyridazine -3-carboxylic acid Start->Intermediate Hydrazine Hydrate Modification Chemical Modification (e.g., Amide Coupling, Chlorination) Intermediate->Modification Derivatives Library of Pyridazinone Derivatives Modification->Derivatives Screening Biological Screening (e.g., Anticancer, Antimicrobial) Derivatives->Screening Hit Hit Identification & Lead Optimization Screening->Hit

General workflow for synthesis and screening of derivatives.

References

Application Notes and Protocols for Amide Coupling with 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amide coupling of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with primary and secondary amines. The methodologies outlined below are based on established amide bond formation techniques and provide a starting point for reaction optimization.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its presence in various biologically active molecules.[1] The formation of an amide bond by coupling its carboxylic acid moiety with a diverse range of amines is a critical step in the synthesis of new chemical entities for drug discovery. Amide coupling reactions are fundamental in medicinal chemistry, typically requiring the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[2][3][4] A variety of coupling reagents have been developed to achieve high yields and minimize side reactions.[5][6]

This application note details several common and effective protocols for the amide coupling of this compound, including methods utilizing HATU, HBTU, EDC/HOBt, and T3P.

General Reaction Scheme

The overall transformation involves the activation of the carboxylic acid of this compound, followed by the addition of an amine to form the corresponding amide.

Amide Coupling Reaction cluster_reagents Reagents cluster_product Product acid This compound reagents Coupling Reagent Base Solvent amine R1-NH-R2 product Amide Product reagents->product Reaction

Caption: General Amide Coupling Reaction Scheme.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical and can significantly impact reaction yield, time, and the suppression of side reactions like racemization. The following table summarizes common coupling reagents suitable for this transformation.

Coupling ReagentActivating AdditiveBaseTypical SolventKey AdvantagesPotential Issues
HATU NoneDIPEA, TEADMF, DCMHigh reactivity, fast reactions, effective for hindered substrates.[7][8]Can cause guanidinylation of the amine if used in excess.[6]
HBTU HOBt (often inherent)DIPEA, TEADMF, DCMEfficient, widely used, by-products are generally soluble.[5][6]Can also cause guanidinylation.[6]
EDC HOBt, OxymaDIPEA, TEA, DMAPDMF, DCMWater-soluble by-products are easily removed by aqueous workup.[2][5][9]Can lead to O-acylisourea rearrangement if HOBt is not used.[4]
T3P® NoneDIPEA, PyridineDMF, Ethyl AcetateBy-products are water-soluble; efficient and clean reactions.[1]May require slightly elevated temperatures.

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound. It is recommended to perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.

Protocol 1: HATU Mediated Amide Coupling

This protocol is recommended for a wide range of amines, including those that are sterically hindered or electron-deficient.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0°C, add HATU (1.1 - 1.5 eq) and the desired amine (1.1 eq).

  • Slowly add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This is a classic and widely used method with the advantage of having water-soluble by-products.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA or TEA

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in Protocol 1.

Protocol 3: T3P® (Propylphosphonic Anhydride) Mediated Amide Coupling

This protocol has been specifically reported for the amide coupling of this compound.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • T3P® (Propylphosphonic anhydride, typically as a 50% solution in ethyl acetate)

  • DIPEA or Pyridine

  • Anhydrous DMF or Ethyl Acetate

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq) and the amine (1.0 eq) in anhydrous DMF.[1]

  • Add DIPEA (3.0 eq) to the mixture.[1]

  • Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the stirred solution.[1]

  • Stir the reaction at 30°C overnight.[1]

  • Monitor the reaction progress by LC-MS.[1]

  • Upon completion, perform an aqueous workup and purification as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the amide coupling, workup, and purification process.

Amide Coupling Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification dissolve Dissolve Acid and Amine in Anhydrous Solvent cool Cool to 0°C dissolve->cool add_reagents Add Coupling Reagent and Base cool->add_reagents react Stir at RT (or specified temp) add_reagents->react dilute Dilute with Organic Solvent react->dilute Reaction Complete wash Wash with aq. NaHCO3 and Brine dilute->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolate Pure Amide chromatography->product

Caption: General Experimental Workflow for Amide Coupling.

Signaling Pathway of Carboxylic Acid Activation

This diagram illustrates the general mechanism of carboxylic acid activation by a coupling reagent, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Carboxylic Acid Activation acid Carboxylic Acid (R-COOH) active_intermediate Activated Intermediate (e.g., Active Ester) acid->active_intermediate + Coupling Reagent coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->active_intermediate base Base (e.g., DIPEA) base->active_intermediate facilitates amide_product Amide Product (R-CONH-R') active_intermediate->amide_product amine Amine (R'-NH2) amine->amide_product Nucleophilic Attack

Caption: Mechanism of Carboxylic Acid Activation for Amide Synthesis.

References

Application Notes and Protocols for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid and its Derivatives in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the pyridazinone scaffold, originating from precursors like 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, in the development of agrochemicals. While this compound itself is primarily an intermediate, its core structure is fundamental to a range of herbicides and plant growth regulators.[1] This document details the synthesis of this key intermediate, its derivatization into active compounds, their modes of action, and protocols for evaluating their efficacy.

Introduction to Pyridazinones in Agriculture

Pyridazinone derivatives are a significant class of heterocyclic compounds utilized in agriculture for their diverse biological activities.[2][3][4] These activities include herbicidal, plant growth regulatory, insecticidal, and fungicidal properties.[2][3] The versatility of the pyridazinone ring allows for a wide range of chemical modifications, leading to the development of compounds with specific activities and modes of action.

Synthesis of the Core Scaffold: this compound

The foundational pyridazinone structure can be synthesized from readily available starting materials. A common method involves the cyclization of a dicarboxylic acid or its derivative with hydrazine.

Experimental Protocol: Synthesis of this compound

  • Materials: Maleic anhydride, Hydrazine hydrate, Hydrochloric acid, Water, Ethanol.

  • Procedure:

    • Dissolve maleic anhydride in water to form maleic acid.

    • Slowly add hydrazine hydrate to the maleic acid solution while stirring. An exothermic reaction will occur.

    • Reflux the reaction mixture for 2-3 hours.

    • Cool the mixture and acidify with hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and then with ethanol.

    • Dry the resulting white solid, which is 1,2-dihydropyridazine-3,6-dione (Maleic Hydrazide).

    • Further specific modifications, such as reduction and carboxylation, would be required to yield this compound. A general representation of pyridazinone synthesis is provided below.

G Maleic Anhydride Maleic Anhydride Maleic Hydrazide (1,2-dihydropyridazine-3,6-dione) Maleic Hydrazide (1,2-dihydropyridazine-3,6-dione) Maleic Anhydride->Maleic Hydrazide (1,2-dihydropyridazine-3,6-dione) Reaction with Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Maleic Hydrazide (1,2-dihydropyridazine-3,6-dione) Further\nModification Further Modification Maleic Hydrazide (1,2-dihydropyridazine-3,6-dione)->Further\nModification This compound This compound Further\nModification->this compound

Synthesis of the Pyridazinone Core.

Derivatization and Application of Pyridazinone Agrochemicals

The this compound scaffold can be chemically modified to produce a variety of agrochemicals. Key examples include the herbicides Chloridazon and Norflurazon, and the plant growth regulator Maleic Hydrazide.

Chloridazon is a selective herbicide used for the control of broadleaf weeds, particularly in sugar beet crops.[5][6]

  • Synthesis from a Pyridazinone Precursor: A key intermediate, 6-chloropyridazine-3-carboxylic acid, can be synthesized and further modified to produce various herbicides.[7] The synthesis of Chloridazon itself involves the reaction of phenylhydrazine with mucochloric acid, followed by amination.[5]

G Phenylhydrazine Phenylhydrazine 4,5-dichloro-2-phenyl-3(2H)-pyridazinone 4,5-dichloro-2-phenyl-3(2H)-pyridazinone Phenylhydrazine->4,5-dichloro-2-phenyl-3(2H)-pyridazinone Cyclization with Mucochloric Acid Mucochloric Acid Mucochloric Acid->4,5-dichloro-2-phenyl-3(2H)-pyridazinone Chloridazon Chloridazon 4,5-dichloro-2-phenyl-3(2H)-pyridazinone->Chloridazon Amination with Ammonia Ammonia Ammonia->Chloridazon

Synthesis Pathway of Chloridazon.
  • Mode of Action: Chloridazon is a systemic herbicide that is primarily absorbed by the roots. It inhibits photosynthesis by blocking electron transport at photosystem II (PSII).[5][6]

G cluster_0 Chloroplast PSII PSII Electron Transport Chain Electron Transport Chain PSII->Electron Transport Chain Photosynthesis Photosynthesis Electron Transport Chain->Photosynthesis Plant Death Plant Death Photosynthesis->Plant Death Cessation leads to Chloridazon Chloridazon Chloridazon->PSII Inhibits

Mode of Action of Chloridazon.

Norflurazon is a pre-emergence herbicide used to control grass and broadleaf weeds in various crops, including cotton, soybeans, and peanuts.[2]

  • Mode of Action: Norflurazon inhibits carotenoid biosynthesis, which leads to the photo-destruction of chlorophyll and ultimately inhibits photosynthesis.[3][8] This results in a characteristic bleaching of the plant tissue.

Property Chloridazon Norflurazon
IUPAC Name 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Mode of Action Photosystem II inhibitor[5][6]Carotenoid biosynthesis inhibitor[3][8]
Application Rate 1.3–3.25 kg/ha Up to 3.9 pounds/acre (approx. 4.37 kg/ha )[8]
Target Weeds Annual broad-leaved weedsAnnual and perennial grasses, broadleaf weeds, sedges, and rushes[2]
Crops Sugar beet, fodder beet, beetrootCotton, soybeans, peanuts, blueberries, citrus, cranberries, hops[2]
Toxicological Data Chloridazon Norflurazon
Acute Oral LD50 (Rat) >2,500 mg/kg>8,000 mg/kg
Acute Dermal LD50 (Rat) >2,000 mg/kg>20,000 mg/kg
Acute Inhalation LC50 (Rat) >5.4 mg/L>0.057 mg/L (4h)
Eye Irritation (Rabbit) IrritatingMildly irritating[8]
Skin Irritation (Rabbit) IrritatingSlightly irritating[8]

Data sourced from publicly available databases and may vary based on specific formulations.

Maleic hydrazide is a plant growth regulator used to inhibit sprouting in stored crops like potatoes and onions, and to control the growth of suckers in tobacco.[4][9] It acts by inhibiting cell division.[4]

Property Maleic Hydrazide
IUPAC Name 1,2-dihydropyridazine-3,6-dione
Mode of Action Inhibition of cell division[4]
Application Sprout inhibition in potatoes, onions; sucker control in tobacco[4][9]
Crops Potatoes, onions, tobacco[4][9]

Experimental Protocols for Efficacy Testing

Protocol: Greenhouse Pot Study for Pre-emergence Herbicidal Efficacy

  • Objective: To evaluate the pre-emergence herbicidal activity of a test compound on target weed species.

  • Materials: Pots (e.g., 10 cm diameter), soil mix, seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli), test compound, solvent (e.g., acetone), surfactant, sprayer.

  • Procedure:

    • Fill pots with soil mix and sow a predetermined number of weed seeds at a uniform depth.

    • Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions to test different application rates. Add a surfactant to the spray solution as required.

    • Apply the herbicide solutions evenly to the soil surface of the pots using a calibrated sprayer. Include a control group sprayed only with the solvent and surfactant solution.

    • Place the pots in a greenhouse with controlled temperature, humidity, and light conditions.

    • Water the pots as needed, typically by sub-irrigation to avoid disturbing the treated soil surface.

    • Assess the weed emergence and phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • At the end of the experiment, harvest the above-ground biomass of the surviving weeds, dry, and weigh to determine the fresh and dry weight reduction compared to the control.

    • Calculate the GR50 (the dose required to cause a 50% reduction in growth) for the test compound.

G cluster_0 Preparation cluster_1 Application cluster_2 Incubation & Assessment Potting & Seeding Potting & Seeding Spraying Spraying Potting & Seeding->Spraying Herbicide Preparation Herbicide Preparation Herbicide Preparation->Spraying Greenhouse Incubation Greenhouse Incubation Spraying->Greenhouse Incubation Data Collection Data Collection Greenhouse Incubation->Data Collection Analysis Analysis Data Collection->Analysis

Workflow for Herbicide Efficacy Testing.

Conclusion

The this compound structure is a valuable building block in the synthesis of a diverse range of agrochemicals. Understanding the synthesis of this core and its subsequent derivatization is crucial for the development of new and effective herbicides and plant growth regulators. The modes of action of pyridazinone-based agrochemicals are well-studied, providing a solid foundation for the rational design of novel compounds with improved efficacy and environmental profiles. The protocols outlined in these notes provide a framework for the systematic evaluation of such novel compounds.

References

Application Notes and Protocols for the Derivatization of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a versatile heterocyclic scaffold that holds significant promise in drug discovery. Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the derivatization of this core structure and subsequent biological screening of the resulting compounds. The protocols outlined below focus on two primary derivatization strategies: amide bond formation and esterification, which are common methods for creating libraries of compounds for biological evaluation.

Derivatization Strategies

The carboxylic acid moiety of this compound is the primary site for derivatization. Amide coupling with a diverse range of amines or esterification with various alcohols allows for the systematic exploration of the chemical space around the core scaffold, which can lead to the identification of novel bioactive molecules.

Experimental Workflow for Derivatization and Screening

G cluster_0 Derivatization cluster_1 Biological Screening Start 6-Oxo-1,4,5,6-tetrahydropyridazine- 3-carboxylic acid Amide_Coupling Amide Coupling Start->Amide_Coupling Amines, Coupling Agents Esterification Esterification Start->Esterification Alcohols, Acid Catalyst Library Derivative Library Amide_Coupling->Library Esterification->Library Screening High-Throughput Screening Library->Screening Anticancer Anticancer Assays Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays Screening->Anti_inflammatory Data_Analysis Data Analysis Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis

Caption: Workflow for derivatization and biological screening.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from α-ketoglutaric acid.[6]

Materials:

  • α-ketoglutaric acid

  • Hydrazine hydrate

  • Water

  • Refrigerator

  • Suction filtration apparatus

Procedure:

  • In a single-necked flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.

  • While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over 3-4 minutes. The solution will gradually turn light yellow.

  • Continue stirring for 30 minutes.

  • Place the flask in a refrigerator for 3 hours to allow for precipitation.

  • Collect the white powder product by suction filtration. This yields approximately 2.07 g (98.1%) of this compound.[6] The product can be used in the next step without further purification.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines the synthesis of amide derivatives using a peptide coupling agent.[6][7]

Materials:

  • This compound

  • Substituted amine (e.g., aniline or benzylamine derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1 equivalent).

  • To the stirred solution, add EDC (1.1 equivalents), DMAP (0.1 equivalents), and DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Fischer Esterification

This protocol describes the synthesis of ester derivatives under acidic conditions.[8]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, or substituted benzyl alcohols) in excess (can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Reflux apparatus

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend this compound (1 equivalent) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or recrystallization.

Biological Screening Protocols

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α Production in Macrophages)

This protocol evaluates the anti-inflammatory potential of the derivatives by measuring their effect on cytokine production in macrophages.[3][11]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized derivatives dissolved in DMSO

  • ELISA kit for TNF-α

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include vehicle-treated and unstimulated controls.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the IC₅₀ values for the inhibition of TNF-α production.

Data Presentation

The quantitative data from the biological screening assays should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

DerivativeR GroupCell LineIC₅₀ (µM)Reference
Example 1 Substituted PhenylMCF-7Data
Example 2 Substituted BenzylA549Data
... ......Data
Doxorubicin (Positive Control)MCF-7Data

Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives

DerivativeR GroupAssayIC₅₀ (µM)Reference
Example A Substituted PhenylTNF-α InhibitionData
Example B Substituted BenzylIL-6 InhibitionData
... ......Data
Dexamethasone (Positive Control)TNF-α InhibitionData

Signaling Pathway Visualization

Several pyridazine and pyridazinone derivatives have been shown to exert their biological effects by modulating key signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which is implicated in both cancer and inflammation.[1][2][12]

JNK Signaling Pathway Inhibition by Pyridazinone Derivatives

G Stress Cellular Stress / Inflammatory Stimuli MKK47 MKK4/7 Stress->MKK47 JNK JNK MKK47->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 (c-Jun/c-Fos) cJun->AP1 Transcription Gene Transcription AP1->Transcription Proliferation Cell Proliferation Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis Inflammation Inflammation Transcription->Inflammation Derivative Pyridazinone Derivative Derivative->JNK Inhibition

Caption: Inhibition of the JNK signaling pathway.

References

Application Note and Protocol: Quantification of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and chemical research, often serving as a key intermediate in the synthesis of various biologically active molecules.[1] Accurate quantification of this compound is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for this analyte is not widely published, the following protocol is based on established methods for the analysis of polar, cyclic carboxylic acids and hydrazine derivatives.[2][3][4][5]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and applicability to complex matrices. The method involves chromatographic separation of the analyte from matrix components followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Principle

The analyte is first separated from other components in the sample on a reverse-phase or HILIC column. Following chromatographic separation, the compound is ionized, and the mass spectrometer isolates the precursor ion of the analyte. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process ensures a high degree of certainty in the identification and quantification of the target compound.

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of this compound from a biological matrix such as plasma.

Materials:

  • Plasma samples containing this compound

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Add 10 µL of Internal Standard solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. For highly polar compounds, a HILIC column may provide better retention.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined experimentally, though positive mode is common for nitrogen-containing heterocycles).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by infusing a standard solution of the compound into the mass spectrometer and performing a product ion scan. For a compound with a molecular weight of 142.11 g/mol , the precursor ion would be m/z 143.1. Hypothetical product ions could result from the loss of CO₂ (m/z 99.1) or other characteristic fragments.

    • Internal Standard: MRM transitions for the internal standard will be similarly optimized.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at multiple concentration levels. The results can be summarized in the following tables.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²
Calibration Curve Equationy = mx + c

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
LLOQ10.9595.0< 15
Low QC32.9197.0< 10
Mid QC100102.3102.3< 8
High QC800792.099.0< 7

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is_addition Add Internal Standard sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Workflow for the extraction and analysis of this compound.

Logical Relationship of the Analytical Method

analytical_method hplc HPLC Separation ionization Electrospray Ionization (ESI) hplc->ionization Analyte Elution precursor_selection Precursor Ion Selection (Q1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (Q2) precursor_selection->fragmentation product_detection Product Ion Detection (Q3) fragmentation->product_detection quantification Quantification product_detection->quantification

References

Application Notes: 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in the Synthesis of Potential LANCL2 Protein Binders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield a primary, peer-reviewed source detailing the direct synthesis of LANCL2 protein binders using 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. One secondary source suggests a potential link, which is presented here for informational purposes. The following application notes and protocols are therefore based on this lead and general principles of medicinal chemistry and protein biology to guide potential research in this area.

Introduction

Lanthionine Synthetase C-Like 2 (LANCL2) is a promising therapeutic target for a range of immunological and metabolic diseases. It is a G-protein coupled receptor whose natural ligand is abscisic acid (ABA). Activation of LANCL2 has been shown to modulate key signaling pathways involved in immune regulation and metabolic control, making it an attractive target for the development of novel therapeutics. The pyridazinone scaffold is a versatile heterocyclic motif found in many biologically active compounds. This document explores the potential utility of this compound as a starting material for the synthesis of LANCL2 protein binders.

The LANCL2 Signaling Pathway

LANCL2 activation initiates signaling cascades that influence immune responses and metabolic processes. A key pathway involves the positive regulation of Akt phosphorylation through interaction with mTORC2. This pathway is crucial for cell survival and metabolic regulation. Additionally, LANCL2 activation is linked to the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

LANCL2_Signaling_Pathway LANCL2_Binder LANCL2 Binder (e.g., Pyridazinone Derivative) LANCL2 LANCL2 LANCL2_Binder->LANCL2 mTORC2 mTORC2 LANCL2->mTORC2 activates AMPK AMPK LANCL2->AMPK activates Tregs Regulatory T cells (Tregs) LANCL2->Tregs activates Akt_active Active Akt (p-Akt) mTORC2->Akt_active phosphorylates Akt_inactive Inactive Akt Metabolic_Regulation Metabolic Regulation (Glucose/Lipid Metabolism) Akt_active->Metabolic_Regulation promotes AMPK->Metabolic_Regulation promotes Immune_Homeostasis Immune Homeostasis Tregs->Immune_Homeostasis

Caption: LANCL2 signaling pathway activated by a potential binder.

Hypothetical Synthesis of a LANCL2 Binder

Based on a secondary source, this compound could be a precursor for the synthesis of 6-(5-(6-(1H-benzo[d]imidazol-2-yl)pyridinoyl)octahydropyrrole[3,4-c]pyrrole-2-carbonyl)-4,5-dihydropyridazin-3(2H)-one, a putative LANCL2 binder. A plausible, though unverified, synthetic route would involve an amide coupling reaction.

Synthesis_Workflow Start_Mat_1 6-Oxo-1,4,5,6-tetrahydropyridazine- 3-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA) Start_Mat_1->Coupling Start_Mat_2 (6-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl) (octahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone Start_Mat_2->Coupling Product Potential LANCL2 Binder: 6-(5-(6-(1H-benzo[d]imidazol-2-yl)pyridinoyl) octahydropyrrole[3,4-c]pyrrole-2-carbonyl)- 4,5-dihydropyridazin-3(2H)-one Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Compound Pure LANCL2 Binder Purification->Final_Compound

Application of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of pharmacologically active molecules. While not typically biologically active itself in the context of metabolic diseases, its rigid pyridazine core makes it an ideal scaffold for the development of potent and selective modulators of key metabolic targets. This document provides detailed application notes and protocols for the use of this compound as a synthetic intermediate in the discovery of novel therapeutics for metabolic disorders such as obesity and type 2 diabetes. The primary applications highlighted are in the development of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors and Lanthionine Synthetase C-like protein 2 (LANCL2) pathway activators.

Application Note 1: Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

Background

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids.[1] Inhibition of SCD1 has been shown to increase insulin sensitivity, reduce body weight, and decrease triglyceride levels in preclinical models, making it a promising target for the treatment of obesity and metabolic syndrome.[1][2] Pyridazine-based compounds derived from this compound have been identified as potent SCD1 inhibitors.[2][3]

Quantitative Data of Representative Pyridazine-Based SCD1 Inhibitors

Compound IDTargetIn Vitro Potency (IC50)In Vivo ModelEfficacyReference
Compound 49 (XEN103)Mouse SCD114 nMRodent model of obesityStriking reduction of weight gain (ED50 = 0.8 mg/kg)[2]
Analog 3eRat SCD1-Zucker fa/fa (ZF) ratDose-dependent decrease of body weight gain and plasma fatty acid desaturation index[3]
Azetidinyl PyridazinesSCDPotent and orally bioavailableDiet-induced obesity mouse modelEfficacy in preventing weight gain[4]

Experimental Protocols

1. Synthesis of a Representative Pyridazine-Based SCD1 Inhibitor

This protocol is a representative synthesis for creating a piperazin-1-ylpyridazine derivative, a class of potent SCD1 inhibitors. The initial steps would involve the chemical modification of this compound to introduce necessary functional groups for coupling with the piperazine moiety.

  • Step 1: Chlorination of the Pyridazine Core: this compound is first converted to a more reactive intermediate, such as a 3,6-dichloropyridazine derivative, using a chlorinating agent like phosphorus oxychloride.

  • Step 2: Nucleophilic Substitution with Piperazine: The dichlorinated pyridazine is then reacted with a suitable piperazine derivative. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile at an elevated temperature.

  • Step 3: Amide Coupling: The remaining functional group on the pyridazine core (originally the carboxylic acid) is activated, for example with a coupling reagent like HATU or EDC/HOBt, and reacted with a desired amine to form the final amide product.

  • Step 4: Purification: The final compound is purified using column chromatography on silica gel, followed by characterization using NMR and mass spectrometry.

2. In Vitro SCD1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of synthesized compounds on SCD1 enzyme activity in liver microsomes.

  • Materials:

    • Liver microsomes from a relevant species (e.g., mouse, rat, human).

    • Stearoyl-CoA substrate.

    • NADPH.

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

    • Scintillation fluid and counter for radiolabeled assays, or a mass spectrometer for non-radiolabeled assays.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes, NADPH, and assay buffer.

    • Add the test compound at various concentrations (typically from nanomolar to micromolar range). A vehicle control (DMSO) should be included.

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding the stearoyl-CoA substrate.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding a quenching solution (e.g., an acidic solution).

    • Extract the fatty acids using an organic solvent.

    • Quantify the amount of oleoyl-CoA (the product of the SCD1 reaction) formed using either liquid scintillation counting (if a radiolabeled substrate was used) or LC-MS.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization

SCD1_Pathway Saturated Fatty Acids Saturated Fatty Acids SCD1 SCD1 Saturated Fatty Acids->SCD1 Monounsaturated Fatty Acids Monounsaturated Fatty Acids SCD1->Monounsaturated Fatty Acids Triglyceride Synthesis Triglyceride Synthesis Monounsaturated Fatty Acids->Triglyceride Synthesis Lipid Droplets Lipid Droplets Triglyceride Synthesis->Lipid Droplets Inhibitor Inhibitor Inhibitor->SCD1

Caption: Role of SCD1 in lipid metabolism and its inhibition.

Application Note 2: Development of LANCL2 Pathway Activators

Background

Lanthionine Synthetase C-like protein 2 (LANCL2) is a therapeutic target for metabolic and inflammatory diseases. Activation of the LANCL2 pathway has been shown to have insulin-sensitizing effects, making it a potential target for the treatment of type 2 diabetes. While less documented than for SCD1 inhibitors, pyridazine-based structures can be explored for their potential to activate this pathway.

Experimental Protocols

1. General Synthesis of a Pyridazine-based LANCL2 Activator

The synthesis would involve modifying the this compound core to append moieties known to interact with the LANCL2 binding pocket. This could involve multi-step synthesis to build a more complex molecule.

2. In Vitro Glucose Uptake Assay

This protocol is designed to measure the effect of test compounds on glucose uptake in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes).

  • Materials:

    • L6 myotubes or 3T3-L1 adipocytes cultured in 96-well plates.

    • Krebs-Ringer-HEPES (KRH) buffer.

    • 2-deoxy-D-[³H]-glucose (radiolabeled) or a fluorescent glucose analog like 2-NBDG.

    • Test compounds dissolved in DMSO.

    • Insulin (as a positive control).

    • Cytochalasin B (as a negative control/inhibitor of glucose transport).

    • Cell lysis buffer.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Differentiate cells into myotubes or adipocytes.

    • Wash the cells with serum-free medium and incubate for 2-4 hours to serum-starve.

    • Wash the cells with KRH buffer.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 30 minutes). Include vehicle control, insulin, and cytochalasin B controls.

    • Add the labeled glucose analog (e.g., 2-deoxy-D-[³H]-glucose) and incubate for a short period (e.g., 5-10 minutes).

    • Terminate glucose uptake by washing the cells rapidly with ice-cold KRH buffer.

    • Lyse the cells with the lysis buffer.

    • Measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.

    • Normalize the data to the protein concentration in each well.

    • Calculate the fold change in glucose uptake relative to the vehicle control.

Visualization

LANCL2_Pathway cluster_cell Cell Membrane LANCL2 LANCL2 Signaling Cascade Signaling Cascade LANCL2->Signaling Cascade GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose Uptake Glucose Uptake GLUT4_transporter->Glucose Uptake Activator Activator Activator->LANCL2 Signaling Cascade->GLUT4_vesicle Translocation Glucose Glucose Glucose->GLUT4_transporter

Caption: LANCL2 activation leading to glucose uptake.

This compound is a valuable starting material for the synthesis of novel drug candidates for metabolic diseases. Its utility in constructing potent pyridazine-based inhibitors of SCD1 is well-established, offering a promising avenue for the development of anti-obesity and anti-diabetic therapeutics. Furthermore, its potential as a scaffold for developing activators of the LANCL2 pathway warrants further investigation. The protocols and data presented here provide a framework for researchers to utilize this versatile chemical entity in their drug discovery and development efforts targeting metabolic disorders.

References

experimental procedure for reaction of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with hydrazine hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carbohydrazide, a key intermediate in the development of novel therapeutics. The procedure outlines the reaction of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with hydrazine hydrate. This carbohydrazide derivative serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds with potential biological activities. Pyridazinone-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities.

Introduction

The pyridazinone core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the pyridazinone ring allows for the modulation of its physicochemical and pharmacological properties, making it an attractive target for the development of new chemical entities. The synthesis of carbohydrazide derivatives from their corresponding carboxylic acids is a fundamental transformation in medicinal chemistry, providing a versatile handle for further chemical modifications and the construction of more complex molecular architectures. This protocol details a reliable method for the preparation of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carbohydrazide, a valuable building block for the synthesis of novel pyridazinone-based drug candidates.

Experimental Protocol

Materials and Equipment
  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous ethanol (20 mL/g of carboxylic acid).

  • Addition of Hydrazine Hydrate: To the stirred suspension, add hydrazine hydrate (80% solution, 3.0 eq) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to promote precipitation of the product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.

  • Drying: Dry the collected solid under vacuum to obtain the crude 6-oxo-1,4,5,6-tetrahydropyridazine-3-carbohydrazide.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol or an appropriate solvent system.

Data Presentation

ParameterValue
Reactants
Starting MaterialThis compound
ReagentHydrazine Hydrate (80%)
SolventAnhydrous Ethanol
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours
Product
Product Name6-Oxo-1,4,5,6-tetrahydropyridazine-3-carbohydrazide
Expected Yield80-90%
AppearanceWhite to off-white solid
Characterization Data (Hypothetical)
Melting Point>250 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ11.2 (s, 1H), 9.4 (s, 1H), 4.3 (br s, 2H), 2.8 (t, J = 8.0 Hz, 2H), 2.4 (t, J = 8.0 Hz, 2H)
¹³C NMR (DMSO-d₆, 100 MHz) δ168.0, 165.5, 145.0, 30.0, 25.0
IR (KBr, cm⁻¹)3300-3100 (N-H), 1680 (C=O, amide), 1650 (C=O, pyridazinone)
Mass Spec (ESI+) m/z[M+H]⁺ calculated for C₅H₉N₄O₂: 157.07, found: 157.07

Experimental Workflow Diagram

experimental_workflow start Start reactants 1. Add this compound and anhydrous ethanol to flask start->reactants add_hydrazine 2. Add hydrazine hydrate dropwise at room temperature reactants->add_hydrazine reflux 3. Heat to reflux for 4-6 hours add_hydrazine->reflux cool 4. Cool to room temperature and then in an ice bath reflux->cool filter 5. Isolate product by vacuum filtration cool->filter dry 6. Dry the product under vacuum filter->dry end End Product: 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carbohydrazide dry->end logical_relationship cluster_derivatives Potential Bioactive Derivatives cluster_targets Potential Biological Targets cluster_activities Pharmacological Activities start_mol 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carbohydrazide oxadiazole 1,3,4-Oxadiazoles start_mol->oxadiazole Cyclization/ Condensation triazole 1,2,4-Triazoles start_mol->triazole Cyclization/ Condensation thiadiazole 1,3,4-Thiadiazoles start_mol->thiadiazole Cyclization/ Condensation hydrazones Schiff Bases (Hydrazones) start_mol->hydrazones Cyclization/ Condensation enzymes Enzymes (e.g., Kinases, COX) oxadiazole->enzymes Target Interaction receptors Receptors oxadiazole->receptors Target Interaction ion_channels Ion Channels oxadiazole->ion_channels Target Interaction triazole->enzymes Target Interaction triazole->receptors Target Interaction triazole->ion_channels Target Interaction thiadiazole->enzymes Target Interaction thiadiazole->receptors Target Interaction thiadiazole->ion_channels Target Interaction hydrazones->enzymes Target Interaction hydrazones->receptors Target Interaction hydrazones->ion_channels Target Interaction anticancer Anticancer enzymes->anticancer Biological Response anti_inflammatory Anti-inflammatory enzymes->anti_inflammatory Biological Response antimicrobial Antimicrobial enzymes->antimicrobial Biological Response receptors->anticancer Biological Response receptors->anti_inflammatory Biological Response receptors->antimicrobial Biological Response ion_channels->anticancer Biological Response ion_channels->anti_inflammatory Biological Response ion_channels->antimicrobial Biological Response

The Role of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid in the Preparation of Anti-Tumor Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (PCA) is a heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules. While direct anti-tumor properties of PCA are not extensively documented, its true significance in oncology lies in its role as a versatile precursor for the synthesis of pyridazinone-based anti-cancer agents. This document provides a comprehensive overview of the application of PCA in the preparation of anti-tumor agents, including detailed protocols for the synthesis of key intermediates and examples of pyridazinone derivatives with demonstrated anti-cancer activity.

Introduction

The pyridazinone scaffold is a prominent feature in many compounds with a wide range of pharmacological activities, including anti-cancer properties. These compounds often exert their anti-tumor effects through various mechanisms, such as kinase inhibition, apoptosis induction, and anti-angiogenic activity. This compound represents a key starting material for accessing a variety of substituted pyridazinone cores, making it a molecule of significant interest in medicinal chemistry and drug discovery.

Application Notes

PCA as a Precursor to Key Pyridazinone Intermediates

The primary role of PCA in the preparation of anti-tumor agents is its conversion into more synthetically versatile intermediates. A notable example is the synthesis of 6-chloropyridazine-3-carboxylic acid and its esters. The chloro substituent at the 6-position is a good leaving group, allowing for the introduction of various functionalities through nucleophilic substitution reactions. This enables the generation of diverse libraries of pyridazinone derivatives for screening as potential anti-cancer drugs.

Synthesis of Pyridazinone-Based Anti-Tumor Agents

The pyridazinone scaffold, accessible from PCA, has been incorporated into numerous compounds with significant anti-tumor activity. For instance, various pyridazinone derivatives have been patented for their potential in treating cancers by modulating the activity of kinases such as Met kinase, which is implicated in tumor growth and metastasis.[1][2] Furthermore, compounds containing the 4,5-dihydropyridazin-3(2H)-one moiety have shown promise as dual-function antimicrobial and anti-cancer agents.[3][4]

Mechanism of Action of Pyridazinone-Based Anti-Tumor Agents

The anti-tumor activity of pyridazinone derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer progression. For example, certain chlorinated pyridazinone derivatives have demonstrated potent anti-cancer and anti-angiogenic effects.[5] Molecular hybridization strategies have also been employed to design novel chloropyridazine hybrids that induce apoptosis and inhibit PARP-1, a key enzyme in DNA repair, thereby enhancing their anti-tumor efficacy.

Experimental Protocols

Protocol 1: Synthesis of this compound (PCA)

Materials:

  • α-Ketoglutaric acid

  • Hydrazine hydrate

  • Deionized water

Procedure:

  • Dissolve α-ketoglutaric acid in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Continue stirring for 30 minutes. The solution may turn light yellow.

  • Cool the reaction mixture in an ice bath or refrigerator for 3 hours to facilitate precipitation.

  • Collect the white precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the product to obtain this compound.

Protocol 2: Synthesis of 6-chloropyridazine-3-carboxylic acid methyl ester from PCA

Materials:

  • This compound (PCA)

  • Phosphorus oxychloride (POCl₃)

  • Methanol (anhydrous)

  • Sodium carbonate solution

  • Activated carbon

Procedure:

  • Chlorination: Carefully add PCA to phosphorus oxychloride with stirring. Reflux the mixture for 1 hour.

  • Remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Carefully add the residue to ice water with stirring.

  • Add activated carbon and stir for 30 minutes.

  • Filter the mixture to remove the activated carbon.

  • Neutralize the filtrate with a sodium carbonate solution to a pH of 7-8 to precipitate the chlorinated intermediate.

  • Collect the solid by filtration and wash with water.

  • Esterification: The resulting 6-chloropyridazine-3-carboxylic acid can be esterified to its methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

Protocol 3: General Procedure for the Synthesis of 4-chloro-5-amino-pyridazin-3(2H)-one Derivatives

Materials:

  • 4,5-dichloro-2-(substituted)-pyridazin-3(2H)-one

  • Appropriate amine (aliphatic or cyclic)

  • Ethanol

  • Base (e.g., triethylamine or potassium carbonate)

Procedure:

  • Dissolve the 4,5-dichloro-2-(substituted)-pyridazin-3(2H)-one in ethanol.

  • Add the desired amine to the solution.

  • Add a suitable base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-chloro-5-amino-pyridazin-3(2H)-one derivative.

Quantitative Data

The following table summarizes the anti-cancer activity of selected pyridazinone derivatives.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 4g HEP3BPN 11 (Liver)Not specified, activity close to methotrexate[5]
MDA 453 (Breast)Not specified, activity close to methotrexate[5]
HL 60 (Leukemia)Not specified, activity close to methotrexate[5]
Compound 4i HEP3BPN 11 (Liver)Not specified, activity close to methotrexate[5]
MDA 453 (Breast)Not specified, activity close to methotrexate[5]
HL 60 (Leukemia)Not specified, activity close to methotrexate[5]
DCPYR MAC 16 (Murine Colon)In vivo: 53% tumor growth inhibition at 50mg/kg[6]

Visualizations

Synthetic Pathway from PCA to a Generic Anti-Tumor Agent

Synthetic_Pathway PCA 6-Oxo-1,4,5,6-tetrahydropyridazine- 3-carboxylic acid (PCA) Intermediate 6-chloro-pyridazine- 3-carboxylic acid derivative PCA->Intermediate Chlorination/ Esterification Final_Compound Substituted Pyridazinone (Anti-Tumor Agent) Intermediate->Final_Compound Nucleophilic Substitution (e.g., with an amine)

Caption: Synthetic route from PCA to a substituted pyridazinone anti-tumor agent.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., PCA) reaction Chemical Reaction (e.g., Chlorination, Amination) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization treatment Treatment with Synthesized Compound characterization->treatment Test Compound cell_culture Cancer Cell Line Culture cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT Assay) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis Logical_Relationship PCA PCA (Starting Material) Scaffold Pyridazinone Scaffold PCA->Scaffold Provides Core Structure Derivatives Diverse Pyridazinone Derivatives Scaffold->Derivatives Enables Synthesis of Activity Anti-Tumor Activity Derivatives->Activity Exhibit

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: My yield of this compound is significantly lower than the reported >98%. What are the potential causes and how can I improve it?

Answer:

While the reaction of α-ketoglutaric acid with hydrazine hydrate is known for its high efficiency, several factors can lead to a diminished yield.[1] Below is a systematic guide to troubleshoot and optimize your reaction conditions.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Issue: The reaction may not have gone to completion.

    • Solution: Ensure the reaction mixture is stirred for a sufficient duration, at least 30 minutes at room temperature, before refrigeration.[1] Extending the stirring time to one hour may be beneficial. Also, confirm that the final mixture is refrigerated for at least 3 hours to facilitate complete precipitation of the product.[1]

  • Suboptimal Temperature Control:

    • Issue: The reaction is exothermic. If the hydrazine hydrate is added too quickly, the temperature can rise, potentially leading to side reactions.

    • Solution: Add the hydrazine hydrate dropwise over a period of 3-4 minutes to maintain the reaction at room temperature.[1] For larger scale reactions, consider using an ice bath to maintain a consistent temperature.

  • Reagent Quality:

    • Issue: The purity of α-ketoglutaric acid and the concentration of hydrazine hydrate are critical.

    • Solution: Use high-purity α-ketoglutaric acid. The concentration of hydrazine hydrate can decrease over time due to atmospheric CO2. Use a fresh bottle of hydrazine hydrate or titrate to determine its exact concentration before use.

  • Product Loss During Workup:

    • Issue: The product may be lost during filtration or washing.

    • Solution: Ensure the product has fully precipitated before filtration. Use a minimal amount of cold solvent for washing the precipitate to avoid dissolving the product.

Experimental Protocol for Yield Optimization:

The following table outlines the standard protocol and suggested modifications for yield optimization.

ParameterStandard Protocol[1]Troubleshooting Modification
α-ketoglutaric acid 2.2 gUse high-purity grade
Water 5 mLDegas the water to remove dissolved CO2
Hydrazine hydrate 9 mLUse a fresh, unopened bottle
Addition time 3-4 minutesExtend to 5-10 minutes with external cooling
Stirring time 30 minutesExtend to 1 hour
Refrigeration time 3 hoursExtend to overnight
Washing solvent Minimal cold waterUse ice-cold water

FAQ 2: The isolated product is off-white or yellow. What are the likely impurities and how can I purify it?

Answer:

The desired product, this compound, should be a white powder.[1] A colored product suggests the presence of impurities, which could arise from side reactions or residual starting materials.

Potential Impurities and Purification Strategies:

  • Unreacted α-ketoglutaric acid:

    • Detection: Can be detected by TLC or ¹H NMR.

    • Removal: The product can be recrystallized from hot water. The higher solubility of α-ketoglutaric acid in water compared to the product at room temperature allows for its removal.

  • Side Products:

    • Issue: Although not commonly reported for this specific synthesis, self-condensation of α-ketoglutaric acid or other side reactions involving hydrazine could lead to colored impurities.

    • Solution: Recrystallization from hot water is the most effective method for purification. Activated carbon can also be used to remove colored impurities.

Purification Protocol:

  • Dissolve the impure product in a minimal amount of boiling water.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the white crystals by filtration and wash with a small amount of ice-cold water.

  • Dry the purified product under vacuum.

FAQ 3: I am having difficulty with the filtration of the product. It seems to be very fine and clogs the filter paper. What can I do?

Answer:

The particle size of the precipitate can be influenced by the rate of cooling and agitation.

Solutions for Filtration Difficulties:

  • Control Crystal Growth:

    • Issue: Rapid precipitation, often from sudden cooling, can lead to very fine particles.

    • Solution: Allow the reaction mixture to cool slowly to room temperature before placing it in the refrigerator. This promotes the formation of larger crystals that are easier to filter.

  • Filtration Technique:

    • Issue: A very fine precipitate can pass through standard filter paper or clog it.

    • Solution: Use a finer porosity filter paper or a Büchner funnel with a layer of diatomaceous earth (Celite) over the filter paper. Ensure a good vacuum is applied during filtration.

Visualizing the Synthesis and Troubleshooting

General Synthesis Workflow:

The following diagram illustrates the standard experimental workflow for the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Precipitation cluster_3 Product Isolation A 1. Dissolve α-ketoglutaric acid in water B 2. Stir at room temperature A->B C 3. Slowly add hydrazine hydrate dropwise (3-4 min) B->C D 4. Stir for 30 minutes at room temperature C->D E 5. Refrigerate for 3 hours D->E F 6. Suction filtration E->F G 7. Wash with cold water F->G H 8. Dry the product G->H

Caption: Standard workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield:

This diagram provides a logical approach to diagnosing and resolving issues of low product yield.

G Start Low Yield Observed CheckReaction Check Reaction Completion (TLC, NMR of crude) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No CheckReagents Check Reagent Quality CheckReaction->CheckReagents Yes ExtendReaction Extend stirring and/or refrigeration time Incomplete->ExtendReaction BadReagents Reagents may be degraded CheckReagents->BadReagents No CheckTemp Review Temperature Control CheckReagents->CheckTemp Yes UseNewReagents Use fresh α-ketoglutaric acid and hydrazine hydrate BadReagents->UseNewReagents TempHigh Temperature spike during addition CheckTemp->TempHigh No CheckWorkup Review Workup Procedure CheckTemp->CheckWorkup Yes ImproveCooling Add hydrazine hydrate slower and/or use ice bath TempHigh->ImproveCooling LossDuringWorkup Product lost during filtration/washing CheckWorkup->LossDuringWorkup No OptimizeWorkup Use minimal cold solvent for washing, ensure complete precipitation LossDuringWorkup->OptimizeWorkup

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

purification of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the purification of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for purifying crude this compound?

The most direct method involves precipitation and filtration. The compound is typically synthesized from α-ketoglutaric acid and hydrazine hydrate in an aqueous solution.[1] Due to its limited solubility in cold water, the product often precipitates upon cooling the reaction mixture and can be isolated in high purity by suction filtration.[1]

Q2: My isolated product has a yellow or off-white color. How can I decolorize it?

A common method for removing colored impurities is to use activated carbon.[1] After dissolving or suspending the crude product in a suitable solvent (like water, potentially after pH adjustment), a small amount of activated carbon can be added. The mixture is stirred and then filtered to remove the carbon, which adsorbs the colored impurities. The purified product is then recovered from the filtrate.

Q3: Simple filtration and washing are not sufficient to purify my product. What are the next steps?

If impurities persist, consider the following methods:

  • pH Adjustment: Since the target molecule is a carboxylic acid, its solubility is pH-dependent. You can dissolve the crude product in a basic aqueous solution (e.g., using sodium carbonate) and filter off any insoluble, non-acidic impurities. Afterwards, re-acidifying the filtrate will precipitate the purified product, which can then be isolated by filtration. A similar procedure involves adjusting the pH of an aqueous filtrate to 7-8 with sodium carbonate solution to precipitate the product.[1]

  • Recrystallization: While specific solvent systems for this exact compound are not detailed in the provided literature, general principles suggest using a solvent in which the compound is soluble when hot but sparingly soluble when cold. Water or aqueous ethanol mixtures are common starting points for polar, heterocyclic compounds.

  • Column Chromatography: For stubborn impurities or for analogous pyridazinone derivatives, column chromatography over silica gel is an effective technique.[2][3] A typical eluent system for related compounds is a mixture of ethyl acetate and hexane.[2]

Q4: I've seen different melting points reported for this compound (e.g., 196-198°C and 265°C). Why is there a discrepancy?

The reported melting point can vary based on the purity of the sample and the specific crystalline form. A value of 265°C has been reported for the product synthesized directly from α-ketoglutaric acid and isolated by filtration, suggesting this may correspond to a highly pure form.[1] A lower range of 196-198°C is also cited by chemical suppliers.[4] It is crucial to use the melting point as a relative measure of purity against a known, pure standard or to complement it with other analytical techniques like NMR or HPLC.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield After Purification Product loss during transfers or washing. Incomplete precipitation.Minimize transfer steps. Use ice-cold solvents for washing to reduce product dissolution. If using pH adjustment, ensure the pH is optimal for complete precipitation before filtering.
Product Fails to Precipitate/Crystallize The solution is not saturated. Presence of impurities inhibiting crystallization.Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator for several hours[1]). Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available.
Persistent Impurities in Final Product Co-precipitation of starting materials or by-products. Ineffective washing.Re-purify using an alternative method. If the initial method was precipitation, try recrystallization or pH-adjustment-based precipitation.[1] Ensure the washing solvent is appropriate for removing the specific impurity without dissolving the product. For example, washing with ethyl acetate followed by water can remove different types of impurities.[1]
Oily or Gummy Product Instead of Solid Presence of residual solvent or impurities that lower the melting point.Try triturating the oily product with a non-polar solvent (like hexane) to induce solidification and wash away soluble impurities. Ensure the product is thoroughly dried under a vacuum to remove all solvent traces.

Experimental Protocols

Protocol 1: Synthesis and Purification by Precipitation

This protocol is adapted from a method for preparing the target compound from α-ketoglutaric acid.[1]

Materials:

  • α-ketoglutaric acid (2.2 g)

  • Hydrazine hydrate (9 mL)

  • Water (5 mL)

  • Refrigerator or ice bath

  • Suction filtration apparatus

Methodology:

  • In a flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.

  • While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over 3-4 minutes. The solution may turn a light yellow color.

  • Continue stirring the mixture for 30 minutes at room temperature.

  • Place the reaction mixture in a refrigerator and let it stand for 3 hours to allow the product to fully precipitate.

  • Isolate the precipitated solid by suction filtration.

  • Wash the solid with a small amount of cold water.

  • Dry the resulting white powder to obtain the purified product. (Reported yield: 98.1%).[1]

Purification Workflow

The following diagram illustrates a general workflow for purifying this compound from a crude reaction mixture.

G cluster_0 Purification Workflow A Crude Reaction Mixture B Cool & Filter A->B C Wash with Cold Solvent B->C E Check Purity (TLC, MP, NMR) C->E D Pure Product F Is Purity Sufficient? E->F F->D Yes G Further Purification F->G No H pH Adjustment & Re-precipitation G->H I Recrystallization G->I J Column Chromatography G->J K Decolorize with Activated Carbon G->K H->B I->B J->E K->B

References

Technical Support Center: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and efficient method is the direct cyclocondensation of α-ketoglutaric acid with hydrazine hydrate.[1][2] This one-step reaction is typically carried out in an aqueous medium at room temperature and is known for its high yield.[1]

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: While the reaction of α-ketoglutaric acid and hydrazine hydrate is generally clean, potential side reactions inherent to pyridazinone synthesis include:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be present as an intermediate or a byproduct.

  • Incomplete Cyclization: Factors such as low temperature or insufficient reaction time can lead to the presence of unreacted starting materials or the intermediate hydrazone.

  • N-N Bond Cleavage: Although less common under the mild conditions used for this specific synthesis, harsh conditions like high temperatures or the presence of strong oxidizing or reducing agents could potentially lead to the cleavage of the N-N bond in the pyridazinone ring, resulting in degradation products.

Q3: My reaction yield is lower than expected. What are the possible causes and how can I improve it?

A3: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the α-ketoglutaric acid and hydrazine hydrate are of high purity. Impurities can interfere with the reaction.

  • Stoichiometry of Reactants: While the reaction is generally robust, ensure the correct molar ratios of the reactants are used as specified in the protocol.

  • Reaction Temperature: The reaction is typically performed at room temperature.[1] Significantly lower temperatures may slow down the reaction rate, while higher temperatures could potentially promote side reactions.

  • Reaction Time: Although the reaction is relatively fast, ensure it is allowed to proceed for a sufficient duration to ensure complete conversion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

  • pH of the Reaction Medium: The pH can influence the rate of cyclocondensation. While the direct reaction of α-ketoglutaric acid and hydrazine hydrate in water generally proceeds without pH adjustment, significant deviations could affect the outcome.

  • Product Precipitation: The product is a white solid that precipitates from the reaction mixture.[1] Ensure complete precipitation by allowing sufficient time at a reduced temperature (e.g., in a refrigerator) before filtration.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction, allowing for the identification of the product, starting materials, and any potential byproducts by their mass-to-charge ratio.[2]

Q5: What is the best way to purify the final product?

A5: The product, this compound, conveniently precipitates from the aqueous reaction mixture as a white solid and can be isolated by simple filtration.[1] Washing the collected solid with cold water or a suitable solvent can further enhance its purity. If significant impurities are present, recrystallization from an appropriate solvent system may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Impure starting materials.Verify the purity of α-ketoglutaric acid and hydrazine hydrate using appropriate analytical techniques. Use freshly opened or purified reagents if necessary.
Incorrect reaction temperature.Maintain the reaction at room temperature as specified in the protocol. Avoid excessive cooling, which can slow down the reaction.
Insufficient reaction time.Allow the reaction to stir for the recommended duration. Monitor the reaction progress by TLC or LC-MS to confirm completion.
Presence of Multiple Spots on TLC Incomplete reaction.Extend the reaction time or slightly increase the temperature (while monitoring for degradation) to drive the reaction to completion.
Formation of side products.Re-evaluate the reaction conditions. Ensure the dropwise addition of hydrazine hydrate to maintain a controlled reaction. Consider adjusting the pH if it is suspected to be a contributing factor.
Product is Off-Color (not a white powder) Impurities from starting materials.Ensure high purity of reactants.
Degradation of product.Avoid excessive heat during the reaction or work-up. Dry the final product under vacuum at a moderate temperature.
Incomplete washing.Thoroughly wash the filtered product with cold water to remove any colored impurities.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • α-Ketoglutaric acid (2.2 g)

  • Hydrazine hydrate (9 mL)

  • Deionized water (5 mL)

Equipment:

  • Single-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a single-neck round-bottom flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.

  • Begin stirring the solution at room temperature.

  • Slowly add 9 mL of hydrazine hydrate dropwise to the solution over a period of 3-4 minutes. The solution will gradually turn light yellow.

  • Continue stirring the reaction mixture at room temperature for 30 minutes.

  • After 30 minutes, place the reaction flask in a refrigerator and let it stand for 3 hours to facilitate complete precipitation of the product.

  • Collect the white precipitate by suction filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold deionized water.

  • Dry the product under vacuum to obtain this compound as a white powder.

Expected Yield: Approximately 2.07 g (98.1%).[1]

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve α-ketoglutaric acid in water start->dissolve add_hydrazine Slowly add hydrazine hydrate at room temperature dissolve->add_hydrazine stir Stir for 30 minutes add_hydrazine->stir precipitate Precipitate product in refrigerator for 3 hours stir->precipitate filter Filter the white precipitate precipitate->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry end Obtain pure product dry->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impurities Detected check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_time Optimize Reaction Time start->optimize_time monitor_reaction Monitor by TLC/LC-MS start->monitor_reaction purification Improve Purification Protocol start->purification success Improved Yield and Purity check_purity->success optimize_temp->success optimize_time->success monitor_reaction->success purification->success

Caption: Troubleshooting flowchart for the synthesis of the target compound.

References

Technical Support Center: Production of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields of this compound, particularly after attempting a larger scale synthesis. What are the potential causes and how can we improve the yield?

Answer: Low yields in the synthesis of this compound can stem from several factors, which are often magnified during scale-up. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction between α-ketoglutaric acid and hydrazine hydrate may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like HPLC or NMR to ensure all the α-ketoglutaric acid has been consumed. At a larger scale, reaction times may need to be extended due to mass and heat transfer limitations.

  • Suboptimal Temperature Control: The reaction is exothermic. Poor heat dissipation in larger reactors can lead to localized overheating, causing degradation of reactants and products.

    • Solution: Implement a more robust cooling system for the reactor. For pilot-scale and beyond, a jacketed reactor with a thermal control unit is essential. Consider a slower, controlled addition of hydrazine hydrate to manage the exotherm.

  • Inefficient Mixing: Inadequate agitation in a larger vessel can lead to poor mixing of reactants, resulting in localized concentration gradients and reduced reaction rates.

    • Solution: Optimize the stirrer design (e.g., impeller type) and agitation speed to ensure homogenous mixing throughout the reactor volume. Computational Fluid Dynamics (CFD) modeling can be beneficial for designing an effective mixing strategy at scale.

  • Side Reactions and By-product Formation: At elevated temperatures or with prolonged reaction times, side reactions such as decarboxylation or the formation of other heterocyclic structures can occur.

    • Solution: Maintain strict temperature control. Analyze crude product mixtures to identify major by-products, which can provide insights into the competing reaction pathways. Adjusting the stoichiometry or addition rate of reactants may suppress side reactions.

  • Product Precipitation and Isolation Issues: The product, this compound, is a solid. Inefficient cooling or agitation during crystallization can lead to product loss in the mother liquor or the formation of fine particles that are difficult to filter.

    • Solution: Develop a controlled crystallization process. This includes optimizing the cooling profile and agitation rate to promote the growth of larger, easily filterable crystals. Seeding the solution with a small amount of pure product can also improve crystallization.

Issue 2: Product Purity and Coloration

Question: Our isolated this compound has a noticeable yellow to brownish tint, and HPLC analysis shows several impurities. How can we improve the purity and obtain a white to off-white product?

Answer: Product discoloration and impurities are common challenges, often exacerbated at larger scales due to the reasons mentioned above.

Potential Causes and Solutions:

  • Degradation Products: Overheating during the reaction or workup can lead to the formation of colored degradation products.

    • Solution: As with yield issues, stringent temperature control is paramount. During workup, avoid prolonged heating when concentrating solutions.

  • Residual Starting Materials or Reagents: Incomplete reaction or inefficient purification can leave residual α-ketoglutaric acid, hydrazine hydrate, or reaction by-products.

    • Solution: Ensure the reaction goes to completion. Optimize the crystallization process, as it is a key purification step. Washing the filtered solid with a cold solvent in which the product has low solubility can help remove impurities.

  • Oxidation: The product may be susceptible to oxidation, especially in the presence of air at elevated temperatures.

    • Solution: Consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Recrystallization Solvent: The choice of solvent for recrystallization is critical for removing specific impurities.

    • Solution: Screen various solvents or solvent mixtures for recrystallization. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while impurities should remain in the solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound from lab to pilot plant?

A1: The main challenges are typically related to:

  • Heat Transfer: The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation from the exothermic reaction more difficult. This can lead to poor temperature control, affecting yield and purity.

  • Mass Transfer (Mixing): Achieving uniform mixing in a large reactor is more challenging than in a small flask. Poor mixing can result in localized "hot spots" and incomplete reactions.

  • Solid Handling: The product is a solid, and its crystallization, filtration, and drying at a large scale require specialized equipment and optimized procedures to ensure efficiency and product quality.

  • Safety: Handling larger quantities of chemicals, such as hydrazine hydrate (which is toxic and reactive), requires stringent safety protocols and engineered controls.

Q2: How does the choice of reactor affect the scale-up process?

A2: The reactor design is critical. For laboratory-scale, a simple round-bottom flask may suffice. For pilot and industrial scale, a jacketed glass-lined or stainless steel reactor with overhead stirring, baffles, and a temperature control unit is necessary to manage the reaction exotherm and ensure proper mixing.

Q3: Are there any specific safety precautions to consider for the large-scale synthesis of this compound?

A3: Yes, several safety precautions are crucial:

  • Hydrazine Hydrate Handling: Hydrazine hydrate is corrosive and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated area or a fume hood. For large quantities, consider a closed-transfer system.

  • Exothermic Reaction: Be prepared for a significant exotherm, especially during the addition of hydrazine hydrate. Ensure the cooling system is operational and adequate for the scale of the reaction. Add the reagent slowly and monitor the internal temperature continuously.

  • Pressure Build-up: Although the reaction is typically run at atmospheric pressure, the potential for gas evolution or boiling of the solvent if the temperature is not controlled could lead to pressure build-up in a closed system. Ensure the reactor is properly vented.

Data Presentation

The following table provides an illustrative comparison of key parameters and expected outcomes when scaling up the synthesis of this compound. Please note that these are representative values and actual results will vary depending on the specific equipment and process conditions.

ParameterLaboratory Scale (e.g., 10 g)Pilot Scale (e.g., 1 kg)Industrial Scale (e.g., 100 kg)
Reactant Amount (α-ketoglutaric acid) 10 g1 kg100 kg
Reactor Volume 250 mL20 L2000 L
Hydrazine Hydrate Addition Time 5-10 minutes1-2 hours4-8 hours (controlled)
Typical Reaction Time 2-4 hours6-12 hours12-24 hours
Heat Dissipation Method Ice bathJacketed reactor with cooling fluidJacketed reactor with advanced thermal control
Mixing Magnetic stirrerMechanical overhead stirrerOptimized impeller and baffle system
Expected Yield 90-98%85-95%80-90%
Typical Purity (after crystallization) >99%98-99.5%>98%
Isolation Method Buchner funnel filtrationCentrifuge or filter pressCentrifuge and industrial dryer

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is for the synthesis of approximately 9-10 g of the target compound.

Materials:

  • α-Ketoglutaric acid (10.0 g, 68.4 mmol)

  • Hydrazine hydrate (~64-65% solution in water, ~8.5 mL, ~171 mmol)

  • Deionized water

  • Ethanol (for washing)

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of α-ketoglutaric acid in 50 mL of deionized water.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.

  • Hydrazine Hydrate Addition: Slowly add ~8.5 mL of hydrazine hydrate dropwise to the cold solution over a period of 5-10 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. The solution may turn pale yellow.

  • Crystallization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours. A white precipitate should form. For enhanced precipitation, the flask can be placed in a refrigerator (4 °C) for several hours or overnight.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a wash with cold ethanol to aid in drying.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Outcome:

  • Yield: Typically 9.5 - 10.3 g (95-98% of theoretical yield).

  • Appearance: A white to off-white crystalline solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Isolation A Dissolve α-ketoglutaric acid in water B Cool to 0-5 °C A->B C Slowly add hydrazine hydrate B->C D Stir at 0-5 °C, then warm to RT C->D E Crystallization D->E F Vacuum filtration E->F G Wash with cold water and ethanol F->G H Dry under vacuum G->H I Final Product: This compound H->I

Caption: Experimental workflow for the laboratory-scale synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn temp_control Poor Temperature Control start->temp_control mixing Inefficient Mixing start->mixing side_reactions Side Reactions start->side_reactions isolation Isolation Loss start->isolation sol_incomplete Monitor reaction (HPLC/NMR) Extend reaction time incomplete_rxn->sol_incomplete sol_temp Improve cooling Controlled addition of reagents temp_control->sol_temp sol_mixing Optimize stirrer and speed CFD modeling for large scale mixing->sol_mixing sol_side Strict temperature control Analyze by-products side_reactions->sol_side sol_isolation Controlled crystallization Optimize filtration and washing isolation->sol_isolation

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Optimization of Coupling Reactions for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling reaction conditions for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the coupling reaction, presented in a question-and-answer format.

Q1: I am observing a low yield for my coupling reaction. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in amide coupling reactions. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the high purity of this compound and the corresponding amine. Impurities can lead to unwanted side reactions.[1] It is advisable to use freshly purified reagents.[1]

  • Anhydrous Reaction Conditions: The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to a lower yield. Ensure all glassware is oven-dried and use anhydrous solvents.[2]

  • Choice of Coupling Reagent: The effectiveness of coupling reagents can vary depending on the substrates. For sterically hindered amines, more potent coupling reagents like HATU, HBTU, or PyBOP are often recommended.[3]

  • Base Selection: The choice of base is crucial. Non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are commonly used to neutralize the acid formed during the reaction without competing with the amine nucleophile.[2][4] Using a weaker base like N-methylmorpholine (NMM) can sometimes reduce racemization.[3]

  • Reaction Temperature and Time: The reaction temperature can significantly impact the outcome. While many coupling reactions proceed at room temperature, some may require cooling to 0°C to minimize side reactions, or gentle heating to drive the reaction to completion.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.[1]

  • Solvent Choice: The solvent can influence the solubility of reagents and the reaction rate. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are frequently used.[2][5] If solubility is an issue, consider using a co-solvent.[6]

Q2: I am seeing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A2: Side product formation can be a significant issue. Here are some common side reactions and mitigation strategies:

  • Racemization: For chiral amines, racemization can be a concern, especially with carbodiimide reagents like DCC or EDC.[7] The addition of additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure can suppress racemization.[3][8] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[3]

  • N-acylurea Formation: When using carbodiimide reagents (DCC, DIC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct.[4] The addition of HOBt or HOAt can trap the O-acylisourea to form an active ester, which is less prone to this side reaction.[7]

  • Reaction with the Pyridazinone Ring: While less common, the pyridazinone ring itself may have reactive sites. Optimizing the reaction conditions, such as using milder bases and lower temperatures, can help to minimize unwanted reactions with the core structure.

Q3: Which coupling reagent should I choose for my reaction?

A3: The choice of coupling reagent depends on factors like the steric hindrance of the amine, the desired reaction rate, and the need to suppress racemization.

  • Carbodiimides (DCC, DIC, EDC): These are cost-effective and widely used.[7] However, they can lead to racemization and N-acylurea formation.[4][7] They are often used with additives like HOBt or HOAt.[7] EDC and its urea byproduct are water-soluble, which can simplify purification.[7]

  • Aminium/Uronium Salts (HATU, HBTU, TBTU): These are highly efficient and fast-acting coupling reagents, often preferred for challenging couplings, including those with sterically hindered amines.[4][7] HATU is generally more reactive than HBTU and TBTU and can lead to less epimerization.[7]

  • Phosphonium Salts (PyBOP, PyAOP): These are also very effective, particularly for hindered systems and for minimizing racemization.[3]

Q4: What is the optimal order of addition for the reagents?

A4: A common procedure is to first activate the carboxylic acid before adding the amine. A typical order of addition is:

  • Dissolve this compound in an anhydrous solvent.

  • Add the base (e.g., DIPEA or TEA).

  • Add the coupling reagent (e.g., HATU) and allow for a pre-activation period (typically 15-30 minutes) to form the active ester.[2]

  • Add the amine to the reaction mixture.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents under different conditions for the synthesis of amide derivatives. The yields are indicative and may vary based on the specific amine used.

Coupling ReagentBaseSolventTemperature (°C)Typical Yield (%)Reference
T3PDIPEADMF30High[5]
SO2Cl2NMIDCMRoom Temp92[9]
CDMTN/ADCM2552[10]
TCTN/AMeCNRoom TempHigh[10]
EDC/HOAtDIPEADMSORoom Temp>75[8]
HATUDIPEA/TEADMF/DCMRoom TempHigh[2]
PyBOPDIPEADMF0 to RTHigh[6]

Experimental Protocols

General Protocol for Amide Coupling using HATU

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.5 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base add_coupling_reagent Add Coupling Reagent (e.g., HATU) add_base->add_coupling_reagent pre_activation Pre-activation (15-30 min) add_coupling_reagent->pre_activation add_amine Add Amine pre_activation->add_amine stir_reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->stir_reaction workup Aqueous Workup stir_reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: Experimental workflow for the coupling reaction.

troubleshooting_workflow start Low Yield or Side Products Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents Pure purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents Impurities Suspected optimize_reagents Optimize Coupling Reagent/Base check_conditions->optimize_reagents Conditions OK dry_solvent Ensure Anhydrous Conditions check_conditions->dry_solvent Water Contamination? optimize_temp_time Adjust Temperature and Reaction Time check_conditions->optimize_temp_time Suboptimal Temp/Time? change_reagent Screen Different Coupling Reagents optimize_reagents->change_reagent Inefficient Coupling? change_base Try Alternative Non-nucleophilic Base optimize_reagents->change_base Base Issues? add_additive Consider Additive (e.g., HOAt, Oxyma) optimize_reagents->add_additive Racemization? purify_reagents->check_conditions dry_solvent->optimize_reagents optimize_temp_time->optimize_reagents end Improved Yield change_reagent->end change_base->end add_additive->end

Caption: Troubleshooting workflow for coupling reaction optimization.

References

preventing degradation of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the chemical structure, which contains a cyclic hydrazide and a carboxylic acid moiety, the primary factors that can lead to degradation are:

  • Hydrolysis: The amide bond within the tetrahydropyridazine ring is susceptible to cleavage in the presence of moisture, especially under acidic or basic conditions.

  • Oxidation: The hydrazide functional group can be susceptible to oxidation, potentially leading to ring opening or other modifications.

  • Photodegradation: Like many heterocyclic compounds, exposure to light, particularly UV radiation, can induce degradation.

  • Elevated Temperatures: High temperatures can accelerate the rates of hydrolysis, oxidation, and other decomposition reactions.

Q2: What are the recommended general storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark environment. Specific recommendations are summarized in the table below.

Q3: What are the potential degradation products I should be aware of?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its structure, potential degradation products could include those arising from hydrolysis and oxidation. Hydrolysis may lead to the opening of the tetrahydropyridazine ring to form a dicarboxylic acid derivative. Oxidation could result in the formation of N-oxides or other oxidized species.

Q4: How can I monitor the stability of this compound in my samples?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and effective way to monitor the purity and degradation of the compound. This method should be able to separate the intact compound from its potential degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of potency or purity over time. Improper storage conditions (exposure to moisture, light, or high temperatures).Store the compound in a tightly sealed container, in a desiccator, at a controlled low temperature (e.g., 2-8 °C or -20 °C), and protected from light.
Appearance of new peaks in the HPLC chromatogram. Degradation of the compound.Conduct a forced degradation study to identify potential degradation products and understand the degradation pathways. This will help in optimizing storage and handling conditions.
Discoloration of the solid compound. Possible oxidation or photodegradation.Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and is protected from light by using amber vials or storing it in the dark.
Poor solubility after storage. Formation of less soluble degradation products or polymers.Re-evaluate the storage conditions. If degradation is suspected, purify the compound if possible before use.

Data Presentation

Table 1: Recommended Storage Conditions to Minimize Degradation

Parameter Recommended Condition Rationale
Temperature 2-8 °C (short-term) or -20 °C (long-term)Reduces the rate of chemical reactions, including hydrolysis and oxidation.
Humidity Store in a desiccator with a suitable desiccant.Minimizes exposure to moisture, thereby preventing hydrolysis.
Light Store in an amber, light-resistant container or in the dark.Prevents photodegradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Minimizes oxidation.

Table 2: General Conditions for a Forced Degradation Study

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursCleavage of the amide bond in the ring.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursCleavage of the amide bond in the ring.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the hydrazide moiety.
Thermal Degradation Solid state at 80 °C for 48 hoursGeneral decomposition.
Photodegradation Exposure to UV light (e.g., 254 nm) and visible light for a defined period.Light-induced degradation of the heterocyclic ring.

Experimental Protocols

Protocol: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60 °C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60 °C.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80 °C.

    • Photodegradation: Expose a solution of the compound and the solid compound to UV and visible light in a photostability chamber.

  • Sample Collection and Analysis:

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • For the solid thermal stress sample, dissolve it in the chosen solvent at each time point.

    • Analyze all samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize any significant degradation products using techniques like LC-MS and NMR if necessary.

Mandatory Visualization

G cluster_storage Optimal Storage cluster_degradation Degradation Pathways Compound This compound Storage_Conditions Cool, Dry, Dark, Inert Atmosphere Compound->Storage_Conditions Store Under Degradation_Factors Moisture Light Heat Oxygen Compound->Degradation_Factors Exposure to Degraded_Products Hydrolyzed Products Oxidized Products Photodegradation Products Degradation_Factors->Degraded_Products Leads to

Caption: Logical relationship between storage conditions and degradation pathways.

G Start Start: Forced Degradation Study Prepare_Stock Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock Stress_Conditions Apply Stress Conditions: - Acid (0.1M HCl, 60°C) - Base (0.1M NaOH, 60°C) - Oxidative (3% H2O2, RT) - Thermal (Solid, 80°C) - Photolytic (UV/Vis Light) Prepare_Stock->Stress_Conditions Sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Stress_Conditions->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Evaluate Evaluate Data: - % Degradation - Identify Degradants (LC-MS) Analyze->Evaluate End End: Determine Stability Profile Evaluate->End

Caption: Experimental workflow for a forced degradation study.

troubleshooting low purity of synthesized 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the low purity of synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound? A1: The most common and direct method is the cyclocondensation reaction of α-ketoglutaric acid with hydrazine hydrate in an aqueous medium. This reaction is typically performed at room temperature followed by cooling to facilitate product precipitation.

Q2: What are the primary causes of low purity in the final product? A2: Low purity is often attributed to several factors:

  • Impure Starting Materials: The quality of α-ketoglutaric acid and hydrazine hydrate is critical. Impurities can lead to unwanted side reactions.

  • Suboptimal Reaction Temperature: While the reaction proceeds at room temperature, excessive heat can cause decomposition or the formation of byproducts.

  • Incomplete Reaction: Insufficient reaction time or improper mixing can leave unreacted starting materials in the final product.

  • Inefficient Purification: Improper washing or the absence of a recrystallization step can leave soluble impurities trapped in the product.

Q3: What should the pure product look like? A3: Pure this compound is typically a white powder or solid. Discoloration (e.g., yellow or brown) is a common indicator of impurities.

Troubleshooting Guide for Low Purity

This guide addresses specific issues you may encounter during the synthesis and purification process.

Problem 1: The final product is yellow or off-white, not a pure white powder.

  • Possible Cause 1: Impurities in Starting Materials.

    • Solution: Verify the purity of your α-ketoglutaric acid and hydrazine hydrate using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials before the reaction. Using freshly opened or purified reagents is recommended.

  • Possible Cause 2: Side Reactions from Overheating.

    • Solution: The addition of hydrazine hydrate to α-ketoglutaric acid can be exothermic. Ensure the dropwise addition is slow enough to maintain the reaction at room temperature. If necessary, use an ice bath to control the temperature. Excessively high temperatures can promote decomposition or side reactions.

  • Possible Cause 3: Residual Solvents or Reagents.

    • Solution: Ensure the product is thoroughly washed after filtration. If the product is isolated from an organic solvent, ensure it is fully dried under a vacuum to remove any residual solvent which may hold colored impurities.

Problem 2: Analytical data (HPLC, NMR) shows the presence of unreacted starting materials.

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Confirm that the correct stoichiometry was used. Increase the reaction time, including the recommended 3-hour refrigeration period, to ensure the reaction goes to completion. Vigorous stirring is essential to ensure the homogeneity of the reaction mixture.

  • Possible Cause 2: Premature Product Precipitation.

    • Solution: If the product begins to precipitate too early, it may trap unreacted starting materials. Ensure all the α-ketoglutaric acid is dissolved before adding the hydrazine hydrate.

Problem 3: The final yield is high, but the purity is low according to analysis.

  • Possible Cause 1: Co-precipitation of Impurities.

    • Solution: The high yield might be inflated by the weight of impurities. The most effective way to remove co-precipitated materials is through recrystallization. Dissolve the crude product in a minimum amount of hot solvent (e.g., water or an ethanol/water mixture) and allow it to cool slowly. The pure product should crystallize out, leaving impurities behind in the solution.

  • Possible Cause 2: Formation of Hydrazone Intermediate without Cyclization.

    • Solution: The initial reaction between a ketone and hydrazine forms a hydrazone. Incomplete cyclization could leave this intermediate as an impurity. Ensure the reaction conditions (time, temperature, and pH if adjusted) favor the final cyclization step. The acidic nature of the carboxylic acid group on the starting material generally helps catalyze this step.

Data Presentation

Table 1: Summary of Reaction Parameters for Synthesis

Parameter Value / Condition Source
Reactant 1 α-Ketoglutaric Acid
Reactant 2 Hydrazine Hydrate
Solvent Water
Temperature Room Temperature (during addition)
Reaction Time 30 minutes stirring + 3 hours in refrigerator
Reported Yield ~98%

| Product Appearance | White Powder | |

Experimental Protocols

Protocol 1: Synthesis of this compound

  • In a suitable reaction vessel, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.

  • While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3-4 minutes. The solution may turn a light yellow color.

  • Continue to stir the mixture for 30 minutes at room temperature.

  • Place the reaction vessel in a refrigerator and let it stand for 3 hours to allow the product to fully precipitate.

  • Collect the white solid product by suction filtration.

  • Wash the collected solid with a small amount of cold water or ethanol.

  • Dry the product under a vacuum to obtain the final compound.

Protocol 2: Purification by Recrystallization

  • Transfer the crude, dried product to a clean flask.

  • Add a minimal amount of a suitable hot solvent (e.g., deionized water) to just dissolve the solid.

  • If colored impurities are present that do not dissolve, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified product under a vacuum.

Visualizations

Synthesis_Pathway start_materials α-Ketoglutaric Acid + Hydrazine Hydrate product 6-Oxo-1,4,5,6-tetrahydropyridazine -3-carboxylic Acid start_materials->product Cyclocondensation (H₂O, Room Temp)

Caption: Synthesis pathway for the target compound.

Troubleshooting_Workflow start Low Purity of Final Product check_appearance Is the product discolored (not white)? start->check_appearance check_sm Verify Purity of Starting Materials check_appearance->check_sm Yes check_analysis Does analysis show unreacted starting material? check_appearance->check_analysis No control_temp Control Reaction Temp (e.g., Ice Bath) check_sm->control_temp purify Perform Recrystallization control_temp->purify increase_time Increase Reaction Time & Ensure Proper Stirring check_analysis->increase_time Yes check_analysis->purify No increase_time->purify

Caption: A logical workflow for troubleshooting low purity issues.

Side_Reaction reactants α-Ketoglutaric Acid + Hydrazine intermediate Hydrazone Intermediate (Acyclic) reactants->intermediate Step 1: Condensation desired_product Desired Product (Cyclized) 6-Oxo-1,4,5,6-tetrahydropyridazine... intermediate->desired_product Step 2: Intramolecular Cyclization (Desired) impurity Impurity: Uncyclized Hydrazone intermediate->impurity Incomplete Reaction

Caption: Potential side reaction leading to impurities.

Technical Support Center: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most direct and high-yielding reported method utilizes α-ketoglutaric acid and hydrazine hydrate.[1] Alternative, multi-step routes have been described starting from precursors like diethyl 2-formylbutanedioate or dimethyl 2-methylenebutanedioate.

Q2: What is the expected yield for the synthesis from α-ketoglutaric acid?

A2: The synthesis from α-ketoglutaric acid and hydrazine hydrate has been reported to produce a high yield of 98.1%.[1]

Q3: What are the typical reaction conditions for the synthesis from α-ketoglutaric acid?

A3: The reaction is typically carried out by slowly adding hydrazine hydrate to a solution of α-ketoglutaric acid in water at room temperature with stirring. The product precipitates upon cooling and can be isolated by filtration.[1]

Troubleshooting Guide

Issue 1: Low Yield or No Product Formation

  • Potential Cause: Incorrect stoichiometry of reactants.

    • Solution: Ensure accurate measurement of both α-ketoglutaric acid and hydrazine hydrate. An excess of hydrazine hydrate is sometimes used, but a large excess may complicate purification.

  • Potential Cause: Reaction temperature is too high or too low.

    • Solution: The reaction is typically initiated at room temperature.[1] If the reaction is sluggish, gentle warming can be attempted, but be cautious of potential side reactions. For precipitation of the product, ensure the solution is adequately cooled in a refrigerator for a sufficient amount of time.[1]

  • Potential Cause: Incomplete precipitation of the product.

    • Solution: After the initial reaction, ensure the mixture is cooled for an adequate period (e.g., 3 hours in a refrigerator) to maximize precipitation.[1] If the product is still in solution, concentrating the mother liquor and further cooling may yield more product.

Issue 2: Product is an Oil or Impure Solid

  • Potential Cause: Formation of side products. In syntheses starting from precursors like diethyl 2-formylbutanedioate, a mixture of products can be obtained.

    • Solution: Purification is necessary. For oily products, techniques like column chromatography may be required. For impure solids, recrystallization from a suitable solvent is recommended. The choice of solvent will depend on the solubility of the desired product and the impurities.

  • Potential Cause: Residual starting materials or solvents.

    • Solution: Ensure the product is thoroughly washed after filtration. Drying the product under vacuum will help remove residual solvents. Purity can be assessed by techniques like melting point determination and HPLC.[1]

Issue 3: Difficulty in Isolating the Product

  • Potential Cause: The product is too soluble in the reaction solvent.

    • Solution: If using water as the solvent, reducing the volume of water or adding a co-solvent in which the product is less soluble could induce precipitation.

  • Potential Cause: Fine precipitate that is difficult to filter.

    • Solution: Using a finer filter paper or a membrane filter can help. Allowing the precipitate to settle and decanting the supernatant before filtration can also be effective.

Alternative Synthesis Routes Overview

Starting Material(s)Key StepsReported YieldPurityReference
α-Ketoglutaric acid, Hydrazine hydrate1. Reaction in water at room temperature. 2. Precipitation by cooling.98.1%Not specified, but used directly in the next step.[1]
Diethyl 2-formylbutanedioate, Hydrazine hydrate1. Reaction to form a mixture containing the ethyl ester. 2. Dehydrogenation. 3. Hydrolysis.Low yield of the ester in impure form.Oily, impure mixture.
Dimethyl 2-methylenebutanedioate, Hydrazine1. Reaction to form methyl 6-oxohexahydropyridazine-4-carboxylate. 2. Oxidation. 3. Hydrolysis.Not specified for the final product.Not specified.

Experimental Protocols

Synthesis from α-Ketoglutaric Acid [1]

  • Dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water in a suitable reaction vessel.

  • While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over 3-4 minutes. The solution will turn light yellow.

  • Continue stirring for 30 minutes.

  • Place the reaction mixture in a refrigerator and cool for 3 hours.

  • Collect the resulting white powder by suction filtration.

  • The product can be used directly in subsequent reactions.

Synthesis Pathway Diagrams

Synthesis_from_Alpha_Ketoglutaric_Acid A α-Ketoglutaric Acid C 6-Oxo-1,4,5,6-tetrahydropyridazine- 3-carboxylic acid A->C H₂O, Room Temp. B Hydrazine Hydrate B->C Alternative_Synthesis_Route cluster_0 Route from Diethyl 2-formylbutanedioate A Diethyl 2-formylbutanedioate C Impure Ethyl Ester Mixture A->C B Hydrazine Hydrate B->C D Dehydrogenation C->D E Hydrolysis D->E F Final Product E->F

References

managing solubility issues of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing solubility issues of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in organic solvents. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions regarding the solubility of this compound.

FAQs

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data in a range of organic solvents is not extensively published, based on its chemical structure—a polar heterocyclic molecule with a carboxylic acid group—a general solubility profile can be predicted. The compound is expected to have higher solubility in polar aprotic solvents and limited solubility in nonpolar solvents. The carboxylic acid moiety allows for pH-dependent solubility in aqueous solutions.

Q2: I am having difficulty dissolving the compound in my desired organic solvent. What are the initial troubleshooting steps?

A2: If you are encountering poor solubility, consider the following initial steps:

  • Gentle Heating: Warming the solution may increase the rate of dissolution and the solubility limit.

  • Sonication: Using a sonicator can help break down solid aggregates and enhance dissolution.[1]

  • Vortexing: Vigorous mixing can aid in dissolving the compound.[1]

If these initial steps are insufficient, you may need to consider alternative solvents or solubility enhancement techniques as outlined in the troubleshooting workflow below.

Q3: Can pH be adjusted to improve the solubility in organic solvents?

A3: Adjusting the pH is a primary strategy for improving the solubility of ionizable compounds like carboxylic acids in aqueous solutions.[2] For organic solvents, the addition of a small amount of a basic co-solvent (e.g., triethylamine, diisopropylethylamine) can deprotonate the carboxylic acid, forming a more soluble salt. However, this will depend on the compatibility of the base with your experimental conditions.

Q4: What are some recommended solubility enhancement techniques for this compound?

A4: Several techniques can be employed to improve the solubility of carboxylic acid-containing compounds:

  • Salt Formation: Converting the carboxylic acid to a salt by reacting it with a suitable base is a common and effective method to increase solubility in polar solvents.[2]

  • Co-solvents: Using a mixture of solvents can significantly enhance solubility. For example, adding a small amount of DMSO or DMF to a less polar solvent can improve the dissolution of polar compounds.[3]

  • Prodrug Approach: The carboxylic acid moiety can be temporarily masked to improve lipophilicity and membrane permeability.[4]

Q5: Are there any known biological pathways associated with this compound?

A5: A derivative of this compound has been identified as a compound that targets the lanthionine synthase C-like protein 2 (LANCL2) pathway.[5] This pathway is implicated in various conditions, including metabolic and infectious diseases, autoimmune diseases, diabetes, and chronic inflammatory diseases.[5]

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThese solvents can engage in hydrogen bonding and have high polarity, which is favorable for dissolving the polar compound.
Polar Protic Water, Ethanol, MethanolModerate to LowThe compound can form hydrogen bonds, but its rigid heterocyclic structure may limit solubility compared to simpler acids.
Nonpolar Toluene, Hexane, Dichloromethane (DCM)Very LowThe high polarity of the compound makes it incompatible with nonpolar solvents.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the kinetic solubility of a compound in a given solvent.[6][7]

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, Ethanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a stock solution of the compound in a highly soluble solvent like DMSO at a high concentration (e.g., 20 mM).[6]

  • In a series of vials, add a known volume of the target organic solvent.

  • Add increasing volumes of the stock solution to the vials to create a range of concentrations.

  • Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to allow for equilibration.[7]

  • After shaking, visually inspect the vials for any precipitate.

  • Centrifuge the vials to pellet any undissolved solid.

  • Carefully collect the supernatant for concentration analysis.

  • Determine the concentration of the dissolved compound in the supernatant using a calibrated HPLC or UV-Vis method.

  • The highest concentration at which no precipitate is observed is the kinetic solubility.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue (Compound does not dissolve) step1 Initial Steps: - Gentle Heating - Sonication - Vortexing start->step1 check1 Is the compound dissolved? step1->check1 step2 Change Solvent: - Try a more polar aprotic solvent (e.g., DMSO, DMF) check1->step2 No end_success Success: Compound is dissolved check1->end_success Yes check2 Is the compound dissolved? step2->check2 step3 Solubility Enhancement: - Use a co-solvent system - Adjust pH (with a suitable base) - Consider salt formation check2->step3 No check2->end_success Yes check3 Is the compound dissolved? step3->check3 check3->end_success Yes end_fail Further investigation needed: - Consider derivatization - Re-evaluate solvent system check3->end_fail No

Caption: Troubleshooting workflow for solubility issues.

SolubilityEnhancement cluster_strategies Solubility Enhancement Strategies compound Poorly Soluble Compound: This compound salt Salt Formation (with base) compound->salt cosolvent Co-solvent System (e.g., DMSO/Ethanol) compound->cosolvent prodrug Prodrug Approach (Mask carboxylic acid) compound->prodrug result Improved Solubility salt->result cosolvent->result prodrug->result

Caption: Strategies for solubility enhancement.

LANCL2_Pathway cluster_outcomes Potential Therapeutic Outcomes compound 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivative lancl2 LANCL2 Protein compound->lancl2 targets downstream Downstream Signaling Events lancl2->downstream metabolic Modulation of Metabolic Diseases downstream->metabolic autoimmune Regulation of Autoimmune Responses downstream->autoimmune inflammatory Control of Chronic Inflammation downstream->inflammatory

Caption: Simplified LANCL2 signaling pathway.

References

Technical Support Center: Catalyst Selection for Reactions Involving 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection and reaction optimization for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the carboxylic acid group (amenable to amidation, esterification, and decarboxylation), the two nitrogen atoms in the pyridazinone ring (susceptible to N-alkylation), and the endocyclic double bond (which can be hydrogenated). The selection of a catalyst and reaction conditions will determine which site is preferentially transformed.

Q2: How can I form an amide bond with the carboxylic acid group?

A2: Amide bond formation is typically achieved using coupling reagents. Common choices include propylphosphonic anhydride (T3P®), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with an additive like 1-hydroxybenzotriazole (HOBt), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The choice of solvent (e.g., DMF, DCM) and base (e.g., DIPEA, Et3N) is also crucial for achieving high yields.

Q3: What are the common challenges in the N-alkylation of the pyridazinone ring?

A3: A primary challenge is controlling regioselectivity, as alkylation can occur at either of the two nitrogen atoms, leading to a mixture of N1 and N2-alkylated products.[1] The choice of base, solvent, and the steric and electronic properties of the alkylating agent and the pyridazinone ring can influence the regiochemical outcome.[1] For instance, using a bulky alkylating agent may favor alkylation at the less sterically hindered nitrogen.[1]

Q4: Is it possible to reduce the double bond in the tetrahydropyridazine ring?

A4: Yes, the endocyclic double bond can be reduced via catalytic hydrogenation. This typically involves the use of heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Rhodium on alumina (Rh/Al2O3) under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and solvent) will influence the reaction rate and selectivity.

Q5: What conditions are suitable for the decarboxylation of this molecule?

A5: Decarboxylation of heterocyclic carboxylic acids can be achieved under thermal conditions, often in the presence of a catalyst. For related compounds, methods include heating in a high-boiling point solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst, or using metal-based catalysts. For example, potassium carbonate in toluene has been used for the decarboxylation of 2-pyridone-3-carboxylic acids.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Low Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Steps
Inefficient activation of the carboxylic acid - Increase the equivalents of the coupling reagent. - Switch to a more potent coupling reagent (e.g., from EDCI/HOBt to HATU). - Ensure anhydrous reaction conditions as water can hydrolyze the activated intermediate.
Poor nucleophilicity of the amine - Use a stronger, non-nucleophilic base to ensure the amine is deprotonated. - Increase the reaction temperature.
Side reactions - Optimize the order of addition of reagents. Typically, the carboxylic acid is activated first before adding the amine. - Monitor the reaction by TLC or LC-MS to identify the formation of byproducts.
Issue 2: Poor Regioselectivity in N-Alkylation
Potential Cause Troubleshooting Steps
Formation of a mixture of N1 and N2 isomers - Solvent Effects: Vary the solvent polarity. Polar aprotic solvents like DMF or THF can influence the site of alkylation.[2] - Base Selection: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) can significantly impact the ratio of N- to O-alkylation and the N1/N2 ratio.[2] - Steric Hindrance: Employ a bulkier alkylating agent to favor reaction at the less sterically hindered nitrogen atom.[1]
O-alkylation as a side reaction - The use of silver salts of the pyridazinone can sometimes favor O-alkylation. Conversely, alkali metal salts often favor N-alkylation.[3]
Issue 3: Incomplete or Slow Catalytic Hydrogenation
Potential Cause Troubleshooting Steps
Catalyst deactivation or poisoning - The nitrogen atoms in the pyridazinone ring can act as catalyst poisons.[4] Increase the catalyst loading. - Ensure the purity of the substrate and solvent to avoid introducing other poisons. - Consider a pre-treatment of the catalyst.
Insufficient hydrogen pressure or temperature - Increase the hydrogen pressure. - Gradually increase the reaction temperature while monitoring for side reactions.
Poor catalyst-substrate contact - Ensure efficient stirring to keep the heterogeneous catalyst suspended. - Select a solvent in which the substrate is soluble.
Issue 4: Difficulty in Achieving Decarboxylation
Potential Cause Troubleshooting Steps
Reaction temperature is too low - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. High temperatures are often required for decarboxylation.
Ineffective catalyst - Screen different catalysts. For heterocyclic carboxylic acids, options include organic acids in a polar aprotic solvent or metal salts like potassium carbonate.
Decomposition of starting material or product - If decomposition is observed at high temperatures, consider using a lower boiling point solvent under pressure or explore alternative catalytic systems that operate at milder conditions.

Section 3: Data Presentation

The following tables provide a summary of catalysts and conditions for key reactions. Note that the data is primarily for related heterocyclic systems and should be used as a starting point for optimization.

Table 1: Catalyst Performance in the Hydrogenation of Pyridine Derivatives
CatalystSupportTemperature (°C)H₂ Pressure (bar)Typical Yield (%)Reference
RhC25-8010-50>95[4]
RuAl₂O₃80-12050-100>90[4]
PtC25-10010-70>90[4]
PdC25-10010-70>90[4]
Raney Ni-100-200100-200Variable[4]
Table 2: Conditions for N-Alkylation of Pyridazinone and Related Heterocycles
BaseSolventAlkylating AgentTemperature (°C)General OutcomeReference
K₂CO₃DMFAlkyl Halide25-80Good for N-alkylation, regioselectivity varies.[5]
NaHTHFAlkyl Halide0-60Strong base, often provides good N-alkylation yields.[2]
Cs₂CO₃TolueneAlkyl Halide80-110Can influence regioselectivity.[2]
Phase Transfer Catalyst (e.g., TBAB)Dichloromethane/WaterAlkyl Halide25-40Can provide good yields under mild conditions.[6]
Table 3: Catalysts for Decarboxylation of Heterocyclic Carboxylic Acids
Catalyst/ReagentSolventTemperature (°C)General ApplicabilityReference
K₂CO₃TolueneReflux2-Pyridone-3-carboxylic acids[7]
Ag₂CO₃ / Acetic AcidDMSO120-150Heteroaromatic carboxylic acids[3]
Organic AcidDMF85-150General heterocyclic carboxylic acids[1]
CopperQuinoline200-250Aromatic and heteroaromatic carboxylic acids[3]

Section 4: Experimental Protocols

Protocol 1: Amide Bond Formation using T3P®

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1 eq.)

  • Propylphosphonic anhydride (T3P®) (50% solution in ethyl acetate, 1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the desired amine.

  • Dissolve the solids in anhydrous DMF.

  • To the stirred solution, add DIPEA followed by the dropwise addition of the T3P® solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation of the Pyridazinone Ring

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas supply

Procedure:

  • In a high-pressure reactor (e.g., a Parr shaker), add the this compound and the solvent.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction by observing the drop in hydrogen pressure.

  • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary.

Protocol 3: N-Alkylation of the Pyridazinone Ring

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add this compound and anhydrous K₂CO₃.

  • Add anhydrous DMF and stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product, which may be a mixture of regioisomers, by column chromatography.

Protocol 4: Decarboxylation

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound and K₂CO₃.

  • Add toluene to the flask.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 5: Visualizations

Experimental_Workflow_Amide_Coupling cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid 6-Oxo-1,4,5,6-tetrahydropyridazine- 3-carboxylic acid Mixing Mix & Stir (Room Temp, Overnight) Carboxylic_Acid->Mixing Amine Amine Amine->Mixing Coupling_Reagent T3P® Coupling_Reagent->Mixing Base DIPEA Base->Mixing Solvent Anhydrous DMF Solvent->Mixing Quench Quench with Water Mixing->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify Product Amide Product Purify->Product

Caption: Workflow for amide bond formation.

Catalyst_Selection_Logic Start Desired Transformation? Amidation Amide Formation Start->Amidation Hydrogenation Ring Reduction Start->Hydrogenation N_Alkylation N-Alkylation Start->N_Alkylation Decarboxylation Remove COOH Start->Decarboxylation Coupling_Reagents Coupling Reagents (T3P, EDCI, HATU) Amidation->Coupling_Reagents Heterogeneous_Catalysts Heterogeneous Catalysts (Pd/C, Pt/C, Rh/Al₂O₃) Hydrogenation->Heterogeneous_Catalysts Base_Solvent Base & Solvent System (K₂CO₃/DMF, NaH/THF) N_Alkylation->Base_Solvent Thermal_Catalytic Thermal/Catalytic (K₂CO₃/Toluene, Heat) Decarboxylation->Thermal_Catalytic

Caption: Catalyst selection guide.

References

Validation & Comparative

A Comparative Analysis of Pyridazine Carboxylic Acid Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is critical for lead compound selection and optimization. This guide provides a comparative analysis of two key isomers of pyridazine carboxylic acid: pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid, focusing on their performance in antimicrobial and cytotoxic assays.

This comparison is based on findings from a study by Świderski et al., which systematically evaluated the biological activities of these isomers.[1] The following sections present the quantitative data from this study in a clear, tabular format, detail the experimental methodologies used, and provide visualizations of the experimental workflows.

Data Presentation

The antimicrobial and cytotoxic activities of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid were evaluated against a panel of microorganisms and cancer cell lines. The results, presented as minimum inhibitory concentration (MIC) for antimicrobial activity and IC50 for cytotoxic activity, are summarized below.

CompoundAntimicrobial Activity (MIC in µg/mL)Cytotoxic Activity (IC50 in µM)
Escherichia coli Bacillus subtilis
Pyridazine-3-carboxylic acid >1000>1000
Pyridazine-4-carboxylic acid 750500

Key Observations:

  • Antimicrobial Activity: Pyridazine-4-carboxylic acid displayed discernible, albeit modest, activity against E. coli, B. subtilis, and C. albicans, whereas pyridazine-3-carboxylic acid was largely inactive against the tested strains.[1] Neither isomer showed significant activity against P. aeruginosa.

  • Cytotoxic Activity: Both isomers exhibited cytotoxic effects against the A375 melanoma and DLD-1 colon carcinoma cell lines. Notably, pyridazine-4-carboxylic acid was found to be more potent than pyridazine-3-carboxylic acid in both cell lines, demonstrating lower IC50 values.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Activity Assay (MTT Colorimetric Assay)

The antimicrobial activity of the pyridazine carboxylic acid isomers was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This method assesses the metabolic activity of microbial cells as an indicator of their viability.

1. Preparation of Microbial Cultures:

  • Bacterial strains (Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa) and the fungal strain (Candida albicans) were cultured in appropriate broth media to the mid-logarithmic phase of growth.
  • The microbial suspensions were then diluted to a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

2. Compound Preparation and Plate Setup:

  • Stock solutions of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid were prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well microtiter plate to achieve a range of test concentrations.
  • 100 µL of the diluted microbial suspension was added to each well containing 100 µL of the serially diluted compounds.
  • Control wells containing microbial suspension with solvent (vehicle control) and microbial suspension alone (growth control) were also included.

3. Incubation:

  • The microtiter plates were incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.

4. MTT Assay:

  • Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
  • The plates were further incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
  • The supernatant was then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) was added to each well to dissolve the formazan crystals.
  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of microbial growth inhibition was calculated relative to the growth control.
  • The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that resulted in a significant inhibition of microbial growth.[1]

Cytotoxicity Assay

The cytotoxic effects of the pyridazine carboxylic acid isomers were evaluated against the A375 human melanoma and DLD-1 human colon adenocarcinoma cell lines.[1]

1. Cell Culture and Seeding:

  • A375 and DLD-1 cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of the pyridazine carboxylic acid isomers.
  • Control wells with cells treated with the vehicle solvent and untreated cells were included.

3. Incubation:

  • The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

4. Cell Viability Assessment (e.g., MTT or similar assay):

  • After the incubation period, cell viability was assessed using a standard method such as the MTT assay, as described in the antimicrobial protocol, or other colorimetric/fluorometric viability assays.
  • The absorbance or fluorescence was measured using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability was calculated relative to the untreated control cells.
  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.[1]

Mandatory Visualization

The following diagrams illustrate the workflows for the described biological assays.

Experimental_Workflow cluster_antimicrobial Antimicrobial Assay Workflow cluster_cytotoxicity Cytotoxicity Assay Workflow A1 Prepare Microbial Cultures A3 Incubate Cultures with Compounds A1->A3 A2 Serial Dilution of Compounds A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate and Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 A7 Determine MIC A6->A7 C1 Seed Cancer Cell Lines C2 Treat Cells with Compounds C1->C2 C3 Incubate for 48h C2->C3 C4 Assess Cell Viability (e.g., MTT) C3->C4 C5 Measure Signal C4->C5 C6 Determine IC50 C5->C6

Caption: Workflow for Antimicrobial and Cytotoxicity Assays.

Signaling_Pathway_Placeholder cluster_logical_relationship Structure-Activity Relationship cluster_isomers Isomer Isomeric Position of Carboxylic Acid P3CA Pyridazine-3-COOH P4CA Pyridazine-4-COOH Activity Biological Activity (Antimicrobial & Cytotoxic) P3CA->Activity Lower Activity P4CA->Activity Higher Activity

Caption: Isomer Position and Biological Activity.

References

Validating the Structure of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a critical step in the research and development pipeline. This guide provides a comparative overview of X-ray crystallography and other widely used analytical techniques for the structural elucidation of small organic molecules, with a focus on 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.

This compound, with the chemical formula C₅H₆N₂O₃, is a heterocyclic molecule containing a pyridazinone ring and a carboxylic acid functional group.[1] Its correct structural identification is paramount for understanding its chemical reactivity, potential biological activity, and for its use as an intermediate in the synthesis of more complex molecules.[2] While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms, a combination of spectroscopic techniques is often employed for initial characterization and confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides a precise and unambiguous determination of the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, this technique generates a detailed three-dimensional electron density map. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy, providing definitive proof of the molecule's connectivity and stereochemistry.

Hypothetical X-ray Crystallographic Data for this compound:

ParameterExpected ValueInformation Provided
Crystal SystemMonoclinicBasic crystal lattice symmetry
Space GroupP2₁/cDetailed crystal symmetry
Unit Cell Dimensionsa ≈ 8 Å, b ≈ 6 Å, c ≈ 12 Å, β ≈ 95°Size and shape of the repeating unit
Bond Lengths (Å)C=O (amide): ~1.24, C=O (acid): ~1.21, C-N: ~1.33-1.47, C-C: ~1.50-1.54Precise distances between bonded atoms, confirming functional groups and ring structure.
Bond Angles (°)Angles within the pyridazinone ring and carboxylic acid group.Confirms the geometry of the molecule.
Torsion Angles (°)Defines the conformation of the tetrahydropyridazine ring.Reveals the three-dimensional shape of the molecule.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are more readily accessible and provide valuable information for initial characterization and routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-COOH12.0 - 13.0broad singlet1HCarboxylic acid proton
-NH8.0 - 9.0broad singlet1HAmide proton
-CH₂- (position 4)~2.5triplet2HMethylene protons adjacent to C5
-CH₂- (position 5)~2.8triplet2HMethylene protons adjacent to C4 and C6
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
C=O (amide)165 - 175Amide carbonyl carbon
C=O (acid)170 - 180Carboxylic acid carbonyl carbon
C3140 - 150Carbon of the C=N bond
C420 - 30Methylene carbon
C525 - 35Methylene carbon
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic acid
3200 - 3100 (medium)N-H stretchAmide
~1710 (strong)C=O stretchCarboxylic acid (dimer)
~1670 (strong)C=O stretchAmide (lactam)
~1600 (medium)C=N stretchPyridazinone ring
1320 - 1210 (medium)C-O stretchCarboxylic acid

Carboxylic acids typically show a very broad O-H stretching band due to hydrogen bonding.[3] The carbonyl group of the cyclic amide (lactam) is also a prominent feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.

Expected Mass Spectrometry Data for this compound:

m/z ValueInterpretation
142[M]⁺, Molecular ion
125[M - OH]⁺, Loss of hydroxyl radical from the carboxylic acid
97[M - COOH]⁺, Loss of the carboxylic acid group
69Further fragmentation of the pyridazinone ring

The fragmentation of carboxylic acids often involves the loss of the hydroxyl group or the entire carboxyl group.[4]

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., water, ethanol, or a mixture).

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the solvent or TMS peak.

Infrared Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹. A background spectrum is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands in the spectrum are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak and major fragment ions are identified.

Workflow and Pathway Visualizations

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation synthesis Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine- 3-carboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample crystal_growth Crystal Growth purification->crystal_growth Sample data_analysis Combined Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis xray X-ray Diffraction crystal_growth->xray structure_solution Structure Solution & Refinement xray->structure_solution structure_solution->data_analysis final_structure Final Validated Structure data_analysis->final_structure

Caption: Workflow for the structural elucidation of this compound.

analytical_technique_comparison center Structural Information xray X-ray Crystallography (Definitive 3D Structure) center->xray Provides nmr NMR Spectroscopy (Connectivity, C-H Framework) center->nmr Provides ir IR Spectroscopy (Functional Groups) center->ir Provides ms Mass Spectrometry (Molecular Weight, Formula) center->ms Provides

Caption: Comparison of information provided by different analytical techniques for structural validation.

References

comparing the efficacy of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives is hampered by a notable scarcity of publicly available, direct comparative studies on this specific scaffold. However, by examining closely related pyridazinone and tetrahydropyrimidine structures, we can infer potential therapeutic applications and understand the structure-activity relationships that may be relevant. This guide synthesizes available data on analogous compounds to provide a comparative overview of their biological activities, focusing on anti-inflammatory and anticancer effects.

Comparative Efficacy of Related Pyridazine and Tetrahydropyrimidine Derivatives

Research into pyridazine and tetrahydropyrimidine cores has revealed significant potential in various therapeutic areas. The following sections present quantitative data and experimental protocols for derivatives that, while not exact analogs of this compound, share structural similarities and offer insights into potential efficacy.

Anti-inflammatory Activity

A series of 1,4,5,6-tetrahydropyrimidine-2-carboxamides were synthesized and evaluated for their anti-inflammatory properties. The study focused on their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Data Summary: Anti-inflammatory Activity of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides [1]

Compound IDSubstituent (R)Anti-inflammatory Activity (% inhibition)
3a Phenyl39.8
3b 4-Chlorophenyl46.7
3c 4-Chloro-3-(trifluoromethyl)phenyl46.4
3d 4-Methylphenyl41.2
3e 4-Methoxyphenyl42.1
Ibuprofen (Reference)50.0

Data represents the percentage of edema inhibition in a carrageenan-induced paw edema model in rats.[1]

Anticancer Activity

Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, which can be considered structurally related to the core topic, have been synthesized and evaluated for their in vitro anticancer activity against human A549 pulmonary epithelial cells.[2]

Data Summary: Anticancer Activity of 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives [2]

Compound IDMoietyCell Viability (%) at 100 µM
Hydrazone Derivative 4-Chlorobenzylidenehydrazone68.4
1,3,4-Oxadiazolethione 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione28.0
4-Aminotriazolethione 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione29.6
Cytarabine (Reference)45.0

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats[1]

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats weighing 180-220g are used.

  • Compound Administration: Test compounds are administered orally at a dose of 20 mg/kg. The reference drug, ibuprofen, is administered at the same dose.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Measurement: The volume of the paw is measured using a plethysmometer at baseline and 3 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Anticancer Activity Assay (MTT Assay)[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Culture: Human A549 lung carcinoma cells are cultured in appropriate media until they reach confluence.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5x104 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with the test compounds at a concentration of 100 µM and incubated for 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways and Experimental Workflows

COX-2 Inhibition Pathway

Many anti-inflammatory pyridazine derivatives exert their effect by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Pyridazine_Derivatives Pyridazine Derivatives Pyridazine_Derivatives->COX2 Inhibits Inflammation Inflammation Pain Prostaglandins->Inflammation Mediates Anticancer_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models Compound_Library Compound Library (e.g., Pyridazine Derivatives) MTT_Assay Cell Viability Assay (e.g., MTT) Compound_Library->MTT_Assay Dose_Response Dose-Response Curve Determination (IC50) MTT_Assay->Dose_Response Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Dose_Response->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Dose_Response->Cell_Cycle_Analysis Xenograft_Model Animal Xenograft Model Apoptosis_Assay->Xenograft_Model Cell_Cycle_Analysis->Xenograft_Model

References

The Rising Potential of Pyridazinones: A Comparative Look at the Biological Activity of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridazinone scaffold represents a promising frontier in the quest for novel therapeutics. This guide provides a comparative analysis of the biological activity of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid and its analogs, offering a synthesis of available experimental data to illuminate structure-activity relationships and guide future research.

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological effects.[1][2] These activities span from cardiovascular to anticancer and anti-inflammatory applications.[1][2] This guide will delve into the nuanced world of these compounds, presenting a comparative view of their biological prowess.

Comparative Biological Activity

The biological evaluation of this compound and its analogs has revealed their potential across several therapeutic areas. The following tables summarize the available quantitative data from various studies, offering a glimpse into the structure-activity relationships that govern their efficacy.

It is important to note that the data presented below is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Cardiovascular Activity

Pyridazinone derivatives have shown significant promise as cardiovascular agents, particularly for their vasodilatory and antihypertensive effects.[3][4]

Compound/AnalogTarget/AssayActivity (IC50/EC50)Reference CompoundActivity (IC50/EC50)Source
Compound 6 (a pyridazinone derivative)Angiotensin Converting Enzyme (ACE) InhibitionIC50: 5.78 µg/mLLisinoprilIC50: 0.85 µg/mL[3]
Compound 4f (a pyridazin-3-one derivative)Vasorelaxant Activity (rat thoracic aorta)EC50: 0.0136 µMNitroglycerinEC50: 0.1824 µM[4]
Compound 4h (a pyridazin-3-one derivative)Vasorelaxant Activity (rat thoracic aorta)EC50: 0.0117 µMNitroglycerinEC50: 0.1824 µM[4]
Compound 5d (a pyridazin-3-one derivative)Vasorelaxant Activity (rat thoracic aorta)EC50: 0.0053 µMNitroglycerinEC50: 0.0025 µM[4]
Compound 5e (a pyridazin-3-one derivative)Vasorelaxant Activity (rat thoracic aorta)EC50: 0.0025 µMNitroglycerinEC50: 0.0025 µM[4]
[18F]27 (a fluorinated pyridazinone derivative)Mitochondrial Complex 1 (MC1) InhibitionIC50: 8 nM--[5]
Anticancer Activity

The pyridazinone scaffold has also been explored for its anticancer potential, with several derivatives demonstrating cytotoxic effects against various cancer cell lines.[6]

Compound/AnalogCell LineActivity (IC50/MIC)Reference CompoundActivity (IC50/MIC)Source
Compound 10h (a pyridazinone-based diarylurea derivative)Staphylococcus aureusMIC: 16 µg/mL--[6]
Compound 8g (a pyridazinone-based diarylurea derivative)Candida albicansMIC: 16 µg/mL--[6]
Anti-inflammatory Activity

Certain pyridazinone analogs have been investigated for their anti-inflammatory properties.

Compound/AnalogIn vivo AssayActivity (% inhibition of edema)Reference CompoundActivity (% inhibition of edema)Source
Compound 9f (N-benzoylamino-1,2,3,6-tetrahydropyridine analog)Carrageenan-induced paw edemaSignificant anti-inflammatory activityIndomethacinSignificant anti-inflammatory activity[7]
Compound 9o (N-benzoylamino-1,2,3,6-tetrahydropyridine analog)Carrageenan-induced paw edemaSignificant anti-inflammatory activityIndomethacinSignificant anti-inflammatory activity[7]
Compound 9d (N-benzoylamino-1,2,3,6-tetrahydropyridine analog)Carrageenan-induced paw edemaSignificant anti-inflammatory activityIndomethacinSignificant anti-inflammatory activity[7]
Various Pyridazinone Derivatives Rat paw edema> referenceDiclofenac-[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays mentioned in the literature.

Angiotensin Converting Enzyme (ACE) Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.

  • Principle: The assay measures the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE. The inhibitor's potency is determined by its ability to reduce the formation of hippuric acid.

  • Protocol (General):

    • Prepare different concentrations of the test compound.

    • In a reaction tube, add a buffer solution, the test compound, and a solution of ACE.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the substrate HHL.

    • Incubate the reaction mixture at 37°C for a specific time.

    • Stop the reaction by adding an acid solution.

    • Extract the hippuric acid with an organic solvent.

    • Measure the absorbance of the extracted hippuric acid at a specific wavelength.

    • Calculate the percentage of inhibition and the IC50 value.

In Vitro Vasorelaxant Activity Assay

This assay assesses the ability of a compound to relax pre-contracted blood vessels, indicating its potential as a vasodilator.

  • Principle: Isolated aortic rings from rats are contracted with an agonist (e.g., phenylephrine or potassium chloride). The ability of the test compound to reverse this contraction is measured.

  • Protocol (General):

    • Isolate the thoracic aorta from a rat and cut it into rings.

    • Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

    • Induce a sustained contraction of the aortic rings with an agonist.

    • Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath.

    • Record the changes in tension of the aortic rings.

    • Calculate the percentage of relaxation and the EC50 value.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol (General):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance of the formazan solution at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability and the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug design. While the precise mechanisms for all analogs are not fully elucidated, the following diagrams illustrate potential signaling pathways based on their observed biological activities.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR start Starting Materials (e.g., 3-benzoylpropionic acid, hydrazines) synthesis Chemical Synthesis (e.g., condensation, derivatization) start->synthesis purification Purification (e.g., recrystallization, chromatography) synthesis->purification characterization Structural Characterization (IR, NMR, Mass Spec) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) characterization->in_vitro in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo data_analysis Data Analysis (IC50/EC50 determination) in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Figure 1. A generalized workflow for the synthesis and biological evaluation of pyridazinone analogs.

cardiovascular_pathway cluster_ras Renin-Angiotensin System cluster_effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R ACE ACE Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BP Increased Blood Pressure Vasoconstriction->BP Aldosterone->BP Pyridazinone Pyridazinone Analog Pyridazinone->ACE Inhibition

Figure 2. Potential mechanism of action for antihypertensive pyridazinone analogs targeting the Renin-Angiotensin System.

cancer_pathway cluster_growth Growth Factor Signaling cluster_downstream Downstream Signaling cluster_cellular Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival PI3K->Survival RAS->Proliferation Pyridazinone Pyridazinone Analog Pyridazinone->RTK Inhibition

Figure 3. A plausible signaling pathway for the anticancer activity of pyridazinone analogs targeting receptor tyrosine kinases.

Conclusion and Future Directions

The diverse biological activities of this compound and its analogs underscore the therapeutic potential of the pyridazinone scaffold. The available data, while not exhaustive, provides a solid foundation for future research. Structure-activity relationship studies have begun to elucidate the key structural features required for potent activity in different therapeutic areas.

Future efforts should focus on systematic analog synthesis and comprehensive biological evaluation within a single, standardized set of assays to enable more direct and meaningful comparisons. Elucidating the precise molecular targets and signaling pathways for the most promising compounds will be crucial for their further development as clinical candidates. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel and effective treatments for a range of human diseases.

References

A Spectroscopic Comparison of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with its precursors, α-ketoglutaric acid and hydrazine. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of pyridazine derivatives, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The spectroscopic data presented herein, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for reaction monitoring, structural elucidation, and quality control.

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the condensation of α-ketoglutaric acid with hydrazine hydrate.[1] The reaction, typically carried out in an aqueous medium, proceeds at room temperature to yield the target compound as a white powder.

Synthesis_Pathway Synthesis of this compound A α-Ketoglutaric Acid C This compound A->C + H₂O B Hydrazine Hydrate B->C

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Data (ppm)

CompoundChemical Shift (δ) and Multiplicity
This compound 10.05 (s, 1H, OH), 8.27-8.24 (d, 1H, CH), 8.14-8.11 (d, 1H, CH), 3.95 (s, 1H, CH₃) [Note: Data from a derivative, may not be fully representative]
α-Ketoglutaric Acid 2.46 (t, 2H, J=7.4 Hz, -CH₂-), 3.02 (t, 2H, J=7.4 Hz, -CH₂-CO-), 12.0 (br s, 2H, -COOH)
Hydrazine 3.55 (s, 4H, NH₂)

Table 2: ¹³C NMR Data (ppm)

CompoundChemical Shift (δ)
This compound Data not available in the searched literature.
α-Ketoglutaric Acid 28.9 (-CH₂-), 33.8 (-CH₂-CO-), 174.5 (C=O, ketone), 178.0 (-COOH), 181.5 (-COOH)
Hydrazine Not applicable (no carbon atoms)

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundKey Absorption Bands and Assignments
This compound Data not available in the searched literature. Expected peaks: ~3300-2500 (O-H stretch, carboxylic acid), ~1710 (C=O stretch, carboxylic acid), ~1650 (C=O stretch, amide), N-H stretch.
α-Ketoglutaric Acid 3300-2500 (broad, O-H stretch, carboxylic acid), 1730 (sharp, C=O stretch, ketone), 1710 (sharp, C=O stretch, carboxylic acid)
Hydrazine 3350-3250 (N-H stretch), 1620 (N-H bend)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺) and Key Fragments
This compound [M+H]⁺ = 143.04. Fragmentation data not available.
α-Ketoglutaric Acid M⁺ = 146. Key fragments: 129 ([M-OH]⁺), 101 ([M-COOH]⁺), 83, 55
Hydrazine M⁺ = 32. Key fragments: 31 ([N₂H₃]⁺), 30 ([N₂H₂]⁺), 17 ([NH₃]⁺), 15 ([NH]⁺)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For solid samples, a small amount of the compound is ground with KBr and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the mixture between two NaCl plates. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the spectrometer. The resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are detected.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation A Synthesize Compound B Purify Compound (e.g., Recrystallization, Chromatography) A->B C ¹H NMR B->C D ¹³C NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G Structure Elucidation C->G D->G E->G F->G H Purity Assessment G->H

Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

A Comparative Guide to Assessing the Purity of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Given its polar and acidic nature, this compound presents unique challenges for retention and separation in conventional reversed-phase chromatography.[1][2][3][4] This document outlines two effective HPLC strategies, presenting their experimental protocols and comparative performance data to aid in selecting the most suitable method for your analytical needs.

Introduction to the Analytical Challenge

This compound is a key organic intermediate in the synthesis of various biologically active pyridazine and pyridazinone derivatives.[5][6][7] Its synthesis from α-ketoglutaric acid and hydrazine hydrate may lead to impurities such as unreacted starting materials or side-products.[5] Accurate purity determination is therefore critical for quality control and for the successful development of downstream applications. The high polarity of the target analyte makes it challenging to retain on standard C18 columns, often resulting in elution near the solvent front and poor resolution from other polar impurities.[1][3]

This guide compares two distinct HPLC approaches to overcome this challenge:

  • Reversed-Phase HPLC with a Polar-Modified Column: This method utilizes a stationary phase engineered to enhance the retention of polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This alternative technique uses a polar stationary phase and a mobile phase with a high organic content, offering a different selectivity for polar analytes.

Experimental Workflow & Signaling Pathways

The logical workflow for the HPLC-based purity assessment is depicted below. This process begins with the preparation of the sample and standards, followed by chromatographic separation, data acquisition, and finally, purity calculation and method comparison.

experimental_workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis cluster_comparison 4. Method Comparison SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection Sample Injection SamplePrep->Injection StandardPrep Standard Preparation (Reference Standard of Analyte) StandardPrep->Injection Separation Chromatographic Separation (Method A vs. Method B) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation (% Area Normalization) Integration->Purity Performance Performance Evaluation (Retention, Resolution, Tailing) Purity->Performance

Caption: HPLC Purity Assessment Workflow.

Detailed Experimental Protocols

Below are the detailed protocols for the two compared HPLC methods. Commercially available analytical standards of this compound should be used for initial method development and peak identification.[8][9][10][11]

Protocol 1: Reversed-Phase HPLC on a Polar-Embedded Column

This method is designed to provide enhanced retention for polar analytes compared to standard C18 phases.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Polar-embedded C18 column (e.g., Waters Acquity UPLC HSS T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC provides an alternative selectivity and is often well-suited for highly polar, acidic compounds that are poorly retained in reversed-phase.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient Program:

    • 0-1 min: 0% B

    • 1-10 min: 0% to 50% B

    • 10-12 min: 50% B

    • 12-13 min: 50% to 0% B

    • 13-18 min: 0% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 70:30 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Comparative Data Presentation

The following table summarizes the expected performance characteristics of the two HPLC methods for the analysis of a hypothetical sample of this compound containing a known polar impurity (Impurity A, e.g., α-ketoglutaric acid) and a less polar impurity (Impurity B).

Performance Metric Method A: Reversed-Phase (Polar-Embedded) Method B: HILIC
Retention Time (Main Peak) 5.8 min8.2 min
Retention Factor (k') 2.94.1
Resolution (Main Peak / Impurity A) 1.82.5
Resolution (Main Peak / Impurity B) 3.52.1
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 12,50015,000
Interpretation of Results
  • Retention: The HILIC method is expected to provide significantly more retention for the main analyte, which is advantageous for resolving it from early-eluting, highly polar impurities.

  • Resolution: The HILIC method shows superior resolution for the polar impurity (Impurity A), while the Reversed-Phase method may offer better separation from less polar impurities (Impurity B).

  • Peak Shape: Both methods are anticipated to produce acceptable peak shapes, with the HILIC method potentially offering slightly more symmetrical peaks.

  • Efficiency: The HILIC column, with its smaller particle size, is expected to yield higher theoretical plates, indicating greater separation efficiency.

Conclusion and Recommendations

Both the polar-embedded reversed-phase and HILIC methods offer viable strategies for assessing the purity of this compound.

  • The Reversed-Phase method is a robust choice, particularly if the expected impurities are less polar than the main compound. It utilizes more conventional mobile phases and may be more straightforward to implement in a standard quality control laboratory.

  • The HILIC method is highly recommended if the primary concern is the resolution of highly polar impurities or unreacted starting materials. Its orthogonal selectivity to reversed-phase makes it an excellent confirmatory method.

For comprehensive purity profiling, employing both methods can provide a more complete picture of the sample's composition. The choice of the primary method will depend on the specific impurity profile of the synthesized material and the analytical instrumentation available.

References

structure-activity relationship (SAR) studies of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structure-activity relationship (SAR) of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives reveals key structural determinants for their biological activity, particularly as inhibitors of cyclooxygenase-2 (COX-2), an important target in the development of anti-inflammatory drugs. This guide synthesizes findings from recent studies to provide a clear comparison of these derivatives, their inhibitory potency, and the experimental methods used for their evaluation.

Structure-Activity Relationship and In Vitro Inhibitory Potency

The core structure of this compound serves as a versatile scaffold for the development of potent and selective COX-2 inhibitors. The anti-inflammatory effect of these compounds is primarily attributed to their ability to block the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[1] The selectivity for COX-2 over its isoform, COX-1, is a critical factor in reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Recent research has explored the impact of various substitutions on the pyridazinone ring, leading to the identification of several potent derivatives. The inhibitory activities of these compounds against COX-1 and COX-2 are typically measured as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Below is a summary of the in vitro inhibitory activities of selected this compound derivatives and related pyridazinone compounds against human COX-1 and COX-2 enzymes.

Compound IDR Group VariationIC50 COX-1 (nM)IC50 COX-2 (nM)Selectivity Index (SI) (COX-1/COX-2)
9a N-acylhydrazone with 4-bromophenyl33015.5021.29
9b N-acylhydrazone with 4-methoxyphenyl35017.5020.00
12 N-acylhydrazone with 4-chlorophenyl34017.1019.88
16b N-acylhydrazone with substituted phenyl31516.9018.63
17 N-acylhydrazone with substituted phenyl35517.7020.05
4c Not specified in detailNot specified260Not specified
6b Not specified in detailNot specified1806.33
Celecoxib (Reference) Standard COX-2 Inhibitor32017.7917.98
Indomethacin (Reference) Non-selective COX Inhibitor220Not specified0.50

Data for compounds 9a, 9b, 12, 16b, and 17 are from a study on novel pyridazine-based cyclooxygenase-2 inhibitors.[3] Data for compounds 4c and 6b are from a separate study on new pyridazine derivatives.[4] The selectivity index (SI) is a ratio of the IC50 values for COX-1 and COX-2, with a higher value indicating greater selectivity for COX-2.

The data indicates that derivatives 9a and 16b exhibit superior COX-2 inhibition and selectivity compared to the reference drug, celecoxib.[3]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to the core scaffold involves the condensation of α-ketoglutaric acid with hydrazine hydrate. Further derivatization, such as the formation of N-acylhydrazones, is then carried out to produce the final active compounds.[3]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the synthesized compounds on COX-1 and COX-2 is determined using an in vitro assay. The following is a generalized protocol based on commonly used methods.[3][5][6]

  • Preparation of Reagents : Solutions of the test compounds, reference inhibitors (e.g., celecoxib, indomethacin), and recombinant human COX-1 and COX-2 enzymes are prepared in an appropriate buffer (e.g., Tris-HCl).

  • Enzyme Incubation : The COX-1 or COX-2 enzyme is added to a 96-well plate containing the buffer and heme.

  • Inhibitor Addition : The test compounds or reference inhibitors at various concentrations are added to the wells. The plate is incubated for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination and Measurement : After a short incubation period (e.g., 2 minutes), the reaction is stopped. The product of the reaction, prostaglandin H2 (PGH2), is then reduced to prostaglandin F2α (PGF2α) using a reducing agent like stannous chloride.

  • Quantification : The concentration of PGF2α is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Visualizations

The following diagrams illustrate the general workflow for SAR studies and a conceptual representation of the structure-activity relationships discussed.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_optimization Lead Optimization Start Compound Design Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (e.g., COX Assay) Purification->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start

Caption: General workflow for structure-activity relationship (SAR) studies.

SAR_Relationships cluster_substituents Substituent Modifications cluster_activity Biological Activity Core 6-Oxo-1,4,5,6-tetrahydropyridazine -3-carboxylic Acid Core R1 N-Acylhydrazone Moiety Core->R1 R2 Aryl Substituents (e.g., 4-bromophenyl) Core->R2 R3 Other Modifications Core->R3 COX2_Inhibition Increased COX-2 Inhibition R1->COX2_Inhibition R2->COX2_Inhibition Selectivity Enhanced Selectivity over COX-1 R2->Selectivity R3->COX2_Inhibition

Caption: Key structural modifications influencing COX-2 inhibitory activity.

References

A Comparative Guide to the In Vitro Evaluation of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro testing of compounds synthesized from the versatile 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid scaffold and structurally related pyridazinone and tetrahydropyrimidine-carboxamide derivatives. While specific experimental data for direct derivatives of this compound is limited in the available literature, this guide presents data from closely related compounds to illustrate the methodologies and potential biological activities. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on these heterocyclic cores.

Overview of Biological Activities

Derivatives of the pyridazinone and tetrahydropyrimidine core structures have demonstrated a wide spectrum of biological activities. The inherent structural features of these scaffolds make them attractive for medicinal chemists. Key reported activities include:

  • Anticancer Activity: Many pyridazinone derivatives have been investigated for their potential to inhibit cancer cell growth. Some have shown remarkable activity against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and breast cancer.[1]

  • Anti-inflammatory Activity: Certain pyridazinone and tetrahydropyrimidine-carboxamide analogues exhibit significant anti-inflammatory properties.[2][3] These compounds have been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-6.[2]

  • Antimicrobial Activity: The pyridazinone scaffold has been a source of compounds with notable antibacterial and antifungal properties. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Comparative In Vitro Data

The following tables summarize the in vitro biological activities of various pyridazinone and tetrahydropyrimidine-carboxamide derivatives, which can serve as a benchmark for newly synthesized compounds from this compound.

Table 1: Anticancer Activity of Pyridazinone Derivatives

Compound/DerivativeCancer Cell LineAssayIC50/GI50 (µM)Reference Compound
Compound 2h Leukemia (SR)Not Specified< 0.1Not Specified
Non-Small Cell Lung (NCI-H522)Not Specified< 0.1Not Specified
Leukemia (CCRF-CEM, HL-60, K-562, MOLT-4, RPMI-8226)Not Specified< 1.0Not Specified
Colon Cancer (HCT-116, HCT-15, HT29, KMI2, SW-620)Not Specified< 1.0Not Specified
CNS Cancer (SF-295)Not Specified< 1.0Not Specified
Melanoma (MALME-3M, M14, MDA-MB-435, SK-MEL-5)Not Specified< 1.0Not Specified
Ovarian Cancer (OVCAR-3, NCI/ADR-RES)Not Specified< 1.0Not Specified
Breast Cancer (MCF7)Not Specified< 1.0Not Specified
Compound IVa Leukemia (HL-60)Not SpecifiedMore potent than TemozolomideTemozolomide
Tetrahydropyrimidine-carboxamide 4f Breast Cancer (MDA-MB-231)Cell Viability10.43Not Specified
Lung Cancer (A549)Cell Viability38.07Not Specified
Liver Cancer (HepG2)Cell Viability10.5Not Specified

Data for Compound 2h is from a study on 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones.[1] Data for Compound IVa is from a study on imidazo[5,1-d][1][2][3][4]tetrazine-8-carboxamides.[5] Data for Tetrahydropyrimidine-carboxamide 4f is from a one-pot synthesis study.[2]

Table 2: Anti-inflammatory Activity of Pyridazinone and Tetrahydropyrimidine-Carboxamide Derivatives

Compound/DerivativeAssayActivityReference Compound
Quinoline-3-carboxamide 13a LPS-induced IL-6 and TNF-α release in J774A.1, THP-1, and LX-2 cellsSignificant InhibitionNot Specified
Pyridazinone Sulphonates 7a & 7b Carrageenan-induced rat paw edemaAnti-inflammatory effectsCelecoxib, Diclofenac
N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide Carrageenan-induced paw edema46.7% suppressionDiclofenac
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide Carrageenan-induced paw edema46.4% suppressionDiclofenac

Data for Quinoline-3-carboxamide 13a is from a study on 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives.[2] Data for Pyridazinone Sulphonates 7a & 7b is from a study on 4-(6-oxopyridazin-1-yl)benzenesulfonamides.[6] Data for tetrahydropyrimidine-2-carboxamides is from a study on their anti-inflammatory activity.[3]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel compounds.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer, a solution of recombinant VEGFR-2 enzyme, a substrate (e.g., a synthetic peptide), and ATP.

  • Compound Incubation: In a microplate, add the reaction buffer, VEGFR-2 enzyme, and serially diluted test compounds. Incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of purified COX-2 enzyme and its substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

  • Product Detection: The activity of COX-2 is determined by measuring the production of prostaglandin E2 (PGE2) or other prostanoids. This is typically done using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways relevant to the evaluation of these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Start This compound Synthesis Synthesis of Carboxamide Derivatives Start->Synthesis Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Synthesis->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2, Cytokine release) Synthesis->Anti_inflammatory IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 Anti_inflammatory->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Pyridazinone Derivative Inhibitor->VEGFR2 Inhibition COX2_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 PGE2 PGE2 PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Inhibitor Pyridazinone Derivative Inhibitor->COX2 Inhibition

References

comparing synthetic yields of different 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methods for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, a significant heterocyclic compound in medicinal chemistry and drug development. The primary focus is on providing clear, actionable data, including synthetic yields and detailed experimental protocols to aid in the selection of an optimal synthesis strategy.

Introduction

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown potential in therapeutic areas including cardiovascular diseases and oncology. The efficiency of the synthesis of this core structure is therefore of paramount importance. This guide compares the prevalent synthesis method with other potential strategies.

Methodology Comparison

The synthesis of this compound is most commonly achieved through the cyclocondensation of a γ-keto acid with hydrazine. This approach is widely recognized for its efficiency and high yields.

Diagram of the General Synthetic Approach

G cluster_start Starting Materials cluster_process Reaction cluster_product Product gamma_keto_acid γ-Keto Acid cyclocondensation Cyclocondensation gamma_keto_acid->cyclocondensation hydrazine Hydrazine Derivative hydrazine->cyclocondensation product 6-Oxo-1,4,5,6-tetrahydropyridazine- 3-carboxylic acid cyclocondensation->product

Caption: General synthetic workflow for pyridazinones.

Quantitative Data Summary

The following table summarizes the synthetic yield of the most prominently reported method for the synthesis of this compound.

MethodStarting MaterialReagentsReported Yield
Cyclocondensationα-Ketoglutaric acidHydrazine hydrate98.1%[1]

Detailed Experimental Protocols

Method 1: Cyclocondensation of α-Ketoglutaric Acid with Hydrazine Hydrate

This method stands out for its exceptionally high yield and straightforward procedure.

Experimental Protocol:

  • In a single-necked flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.

  • While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3 to 4 minutes. The solution will gradually turn light yellow.

  • Continue stirring the reaction mixture for 30 minutes at room temperature.

  • After 30 minutes, place the flask in a refrigerator and let it stand for 3 hours.

  • Collect the resulting white powder by suction filtration.

  • The obtained product is 2.07 g of this compound, which corresponds to a yield of 98.1%.[1] The product can be used directly in subsequent reactions.

Diagram of the Experimental Workflow

G start Start dissolve Dissolve α-ketoglutaric acid in water start->dissolve add_hydrazine Add hydrazine hydrate dropwise at room temp. dissolve->add_hydrazine stir Stir for 30 minutes add_hydrazine->stir refrigerate Refrigerate for 3 hours stir->refrigerate filter Collect product by suction filtration refrigerate->filter end End filter->end

Caption: Experimental workflow for the synthesis.

Conclusion

Based on the available literature, the synthesis of this compound via the cyclocondensation of α-ketoglutaric acid and hydrazine hydrate is a highly efficient and high-yielding method. While other general strategies for the synthesis of pyridazinones exist, this specific protocol is well-documented and provides near-quantitative yields, making it the recommended method for laboratory and potential scale-up production. The simplicity of the procedure and the ready availability of the starting materials further enhance its practicality.

References

A Researcher's Guide to Cross-Reactivity of Antibodies Against 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid (OTPCA) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the specificity of an antibody is a critical parameter. When generating antibodies against a small molecule hapten such as 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (OTPCA), a thorough investigation of cross-reactivity is essential to ensure the antibody's utility in immunoassays. This guide provides a framework for conducting and presenting such cross-reactivity studies, offering hypothetical data and standardized protocols as a blueprint for laboratory investigation.

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1][2][3][4] This can lead to false-positive results and a lack of assay specificity.[1][4] Therefore, characterizing the cross-reactivity profile of anti-OTPCA antibodies is a mandatory step in their development.

Hypothetical Cross-Reactivity Data

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method to determine the cross-reactivity of antibodies against small molecules. In this assay, various concentrations of OTPCA (the target analyte) and potential cross-reactants are used to compete with a fixed amount of OTPCA-protein conjugate for binding to the anti-OTPCA antibody. The concentration of the analyte that causes 50% inhibition of the maximal signal (IC50) is determined. Cross-reactivity is then typically expressed as a percentage relative to the target analyte.

The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal anti-OTPCA antibody. The selection of potential cross-reactants is based on structural similarity to OTPCA.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound (OTPCA) OTPCA10100
Pyridazine-3-carboxylic acidPyridazine-3-carboxylic acid5002.0
Glutaric acidGlutaric acid> 10,000< 0.1
Maleic hydrazideMaleic hydrazide1,2000.83
6-Chloropyridazine-3-carboxylic acid6-Chloropyridazine-3-carboxylic acid8001.25
Piperidine-2-carboxylic acidPiperidine-2-carboxylic acid> 10,000< 0.1

Cross-Reactivity (%) = (IC50 of OTPCA / IC50 of Cross-reactant) x 100

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the key experiments involved in a cross-reactivity study.

Synthesis of OTPCA-Protein Conjugates (Immunogen and Coating Antigen)

For the generation of antibodies against small haptens like OTPCA, it is necessary to conjugate the hapten to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to make it immunogenic.[5][6][7][8]

Materials:

  • This compound (OTPCA)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF)

  • Bovine Serum Albumin (BSA) and/or Keyhole Limpet Hemocyanin (KLH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of OTPCA: Dissolve OTPCA and NHS in DMF. Add DCC or EDC to the solution and stir at room temperature for 4-6 hours to form the NHS-ester of OTPCA.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (BSA or KLH) in PBS. Slowly add the activated OTPCA-NHS ester solution to the protein solution while stirring. Allow the reaction to proceed overnight at 4°C.

  • Purification: Remove the unconjugated hapten and byproducts by dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.

  • Characterization: Confirm the conjugation and estimate the hapten-to-protein ratio using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[5][7]

Antibody Production and Purification

Polyclonal or monoclonal antibodies can be generated. For this guide, we will outline the protocol for polyclonal antibody production in rabbits.

Procedure:

  • Immunization: Emulsify the OTPCA-KLH conjugate (immunogen) with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for subsequent booster immunizations). Inject the emulsion subcutaneously into rabbits at multiple sites.

  • Booster Injections: Administer booster injections every 3-4 weeks.

  • Titer Monitoring: Collect small blood samples 10-14 days after each booster to monitor the antibody titer using a non-competitive ELISA with the OTPCA-BSA conjugate as the coating antigen.

  • Antibody Purification: Once a high antibody titer is achieved, collect the antiserum. Purify the IgG fraction using protein A/G affinity chromatography.

Competitive ELISA for Cross-Reactivity Assessment

Materials:

  • OTPCA-BSA conjugate (coating antigen)

  • Purified anti-OTPCA antibody

  • OTPCA standard and potential cross-reactants

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

Procedure:

  • Coating: Dilute the OTPCA-BSA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Prepare serial dilutions of the OTPCA standard and each potential cross-reactant. In separate tubes, mix 50 µL of each dilution with 50 µL of the diluted anti-OTPCA antibody. Incubate for 1 hour at room temperature.

  • Incubation: Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value for OTPCA and each cross-reactant from the resulting sigmoidal curves. Calculate the percent cross-reactivity as described in the data table section.

Visualizations

Diagrams are effective tools for illustrating complex workflows and relationships.

Antibody_Production_Workflow cluster_Hapten_Prep Hapten Preparation & Conjugation cluster_Antibody_Prod Antibody Production cluster_Assay Cross-Reactivity Testing OTPCA OTPCA Hapten Activation Activation (e.g., NHS ester) OTPCA->Activation Conjugation Conjugation Activation->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunogen OTPCA-KLH (Immunogen) Conjugation->Immunogen CoatingAg OTPCA-BSA (Coating Antigen) Conjugation->CoatingAg Immunization Immunization of Host Immunogen->Immunization ELISA Competitive ELISA CoatingAg->ELISA Boosters Booster Injections Immunization->Boosters Titer Titer Monitoring Boosters->Titer Purification Antiserum Collection & Purification Titer->Purification Anti_OTPCA_Ab Purified Anti-OTPCA Antibody Purification->Anti_OTPCA_Ab Anti_OTPCA_Ab->ELISA Data_Analysis Data Analysis (IC50 & %CR) ELISA->Data_Analysis Final_Report Comparison Guide Data_Analysis->Final_Report

Caption: Workflow for OTPCA antibody production and cross-reactivity analysis.

Competitive_ELISA_Principle cluster_Well Microtiter Well Surface Y1 Y Y2 Y Y3 Y Coating_Antigen Coating Antigen (OTPCA-BSA) Antibody Anti-OTPCA Ab Competition Competition for Antibody Binding Sites Antibody->Competition Free_OTPCA Free OTPCA Free_OTPCA->Competition Cross_Reactant Cross-Reactant Cross_Reactant->Competition Bound_Complex Bound Antibody (Signal) Competition->Bound_Complex Binds to Coated Antigen Unbound_Complex Unbound Antibody (Washed Away) Competition->Unbound_Complex Remains in Solution Bound_Complex->Y2

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for the proper disposal of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, ensuring the safety of laboratory personnel and the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling. Based on available safety data sheets, the primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

Before handling the compound, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Protective gloves
Eye/Face Protection Eye and face protection
Clothing Protective clothing

Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2] It is crucial to prevent the product from entering drains, waterways, or soil.[1]

Step-by-Step Disposal Protocol:

  • Containment: In case of a spill, prevent further leakage if it is safe to do so.[1] The material should be vacuumed, swept up, or absorbed with an inert material.[1]

  • Collection: Place the contained material into a suitable and properly labeled disposal container.[1]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] The container must be tightly closed.[1][2]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved waste disposal company. Consult local regulations for any additional disposal requirements.[1]

Emergency Procedures

In the event of exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] If skin irritation persists, seek medical advice.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek medical attention.[1][2]
Ingestion Clean the mouth with water and drink plenty of water afterward.[2] Seek medical attention.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: Handling of this compound B Is there waste to dispose of? A->B C Contain and collect waste in a suitable, labeled container B->C Yes G Continue with experimental work B->G No D Store container in a cool, dry, well-ventilated area C->D E Contact approved waste disposal plant for pickup D->E F End: Proper Disposal E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.